Technical Documentation Center

3-(4-Benzyloxyphenyl)phenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Benzyloxyphenyl)phenylacetic acid
  • CAS: 1355248-18-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS 1355248-18-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)phenylacetic acid, a biphenylacetic acid derivative with potential a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)phenylacetic acid, a biphenylacetic acid derivative with potential applications in pharmaceutical research and development. While specific literature on this compound is limited, this document synthesizes information from related structures and established chemical principles to offer insights into its physicochemical properties, a plausible synthetic route, and its potential biological significance. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical utility of this molecule.

Introduction

3-(4-Benzyloxyphenyl)phenylacetic acid belongs to the class of biphenylacetic acids, a scaffold of significant interest in medicinal chemistry. Phenylacetic acid and its derivatives are known to be building blocks for numerous drugs, including non-steroidal anti-inflammatory agents (NSAIDs), analgesics, and anti-cancer agents.[1] The biphenyl moiety is a privileged structure in drug discovery, often imparting favorable properties such as enhanced target binding and improved metabolic stability.[2] The combination of the biphenyl core with a benzyloxy substituent suggests that 3-(4-Benzyloxyphenyl)phenylacetic acid may exhibit interesting biological activities, potentially as a modulator of nuclear receptors like HNF-4α or as an anti-inflammatory agent.[3]

This guide will delve into the known and predicted characteristics of this compound, offering a scientifically grounded starting point for further investigation.

Physicochemical Properties

Based on its chemical structure and data from suppliers, the fundamental properties of 3-(4-Benzyloxyphenyl)phenylacetic acid are summarized below.[2]

PropertyValueSource
CAS Number 1355248-18-8[4]
Molecular Formula C21H18O3[2]
Molecular Weight 318.37 g/mol [2]
Appearance Predicted: White to off-white solidGeneral observation for similar compounds
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.Based on phenylacetic acid properties[5]
Storage Temperature -20°C[2]

Proposed Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Step 1: Suzuki-Miyaura Cross-Coupling to form the biphenyl core.

  • Step 2: Williamson Ether Synthesis to introduce the benzyl ether group.

Synthesis_Pathway A 3-Bromophenylacetic acid C 3-(4-Hydroxyphenyl)phenylacetic acid A->C Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80°C B 4-Hydroxyphenylboronic acid B->C E 3-(4-Benzyloxyphenyl)phenylacetic acid C->E Williamson Ether Synthesis K2CO3, Acetone Reflux D Benzyl bromide D->E

Sources

Exploratory

"3-(4-Benzyloxyphenyl)phenylacetic acid" potential biological activity

The following technical guide provides an in-depth analysis of 3-(4-Benzyloxyphenyl)phenylacetic acid , a specific biphenyl-acetic acid derivative. Given the structural pharmacophores present (phenylacetic acid core, bip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(4-Benzyloxyphenyl)phenylacetic acid , a specific biphenyl-acetic acid derivative. Given the structural pharmacophores present (phenylacetic acid core, biphenyl scaffold, and lipophilic benzyloxy tail), this guide treats the compound as a high-potential candidate for dual Anti-Inflammatory (COX inhibition) and Metabolic (PPAR modulation) activity.

Compound Class: Biphenylacetic Acid Derivative / Lipophilic Carboxylic Acid Primary Application: Non-Steroidal Anti-Inflammatory (NSAID) & Metabolic Modulation Research

Executive Summary & Structural Analysis

This compound represents a strategic hybridization of the phenylacetic acid (PAA) pharmacophore—common in NSAIDs like Diclofenac and Felbinac—with a bulky, lipophilic benzyloxy tail. Unlike the classic para-biphenyl NSAIDs (e.g., Felbinac), the 3-position (meta) linkage of this molecule introduces a unique angular geometry that may alter receptor binding kinetics and metabolic stability.

Physicochemical Profile (Predicted)
PropertyValue (Est.)Significance
Formula C₂₁H₁₈O₃Core Scaffold
MW 318.37 g/mol Small Molecule (Lipinski Compliant)
LogP 4.8 – 5.2High Lipophilicity (CNS penetration potential)
pKa ~4.2 – 4.5Ionized at physiological pH (Carboxylate anion)
TPSA ~46 ŲGood membrane permeability
Rotatable Bonds 6Conformational flexibility for induced fit
Structure-Activity Relationship (SAR)

The biological potential is driven by three distinct domains:

  • Acidic Head (Phenylacetic Acid): The ionic anchor. It mimics arachidonic acid's carboxylate, forming salt bridges with Arg-120 in COX enzymes.

  • Biphenyl Core (Meta-Linkage): Provides a rigid spacer. The meta orientation creates a "kinked" structure, distinct from the linear para-biphenyls, potentially reducing steric clash in the COX-2 side pocket.

  • Lipophilic Tail (4-Benzyloxy): A hydrophobic extension that enhances affinity for the PPAR ligand-binding domain (LBD) or the hydrophobic channel of COX-2.

Potential Biological Mechanisms

Based on the structural homology to known bioactive ligands, two primary pathways are prioritized for investigation.

Pathway A: Cyclooxygenase (COX) Inhibition

The phenylacetic acid moiety is a validated COX inhibitor pharmacophore.

  • Mechanism: The carboxylate binds to the Arg-120 residue at the entrance of the COX active site. The benzyloxy tail extends into the hydrophobic channel.

  • Selectivity Hypothesis: The bulky benzyloxy group may prevent entry into the narrower COX-1 channel while fitting into the larger side pocket of COX-2 , suggesting potential for COX-2 selectivity (similar to the SAR of Celecoxib analogs).

Pathway B: PPAR Agonism (Metabolic Regulation)

Peroxisome Proliferator-Activated Receptors (PPARs) require an acidic head group and a lipophilic tail.

  • Mechanism: The molecule mimics fatty acids. The benzyloxy tail engages the hydrophobic LBD of PPAR-α or PPAR-γ, while the carboxylic acid stabilizes the AF-2 helix, promoting co-activator recruitment.

  • Therapeutic Implication: Potential utility in treating dyslipidemia or insulin resistance, similar to fibrates (PPAR-α) or glitazones (PPAR-γ).[1]

Mechanistic Visualization

The following diagram illustrates the divergent signaling potential of the compound.

BiologicalPathways Compound 3-(4-Benzyloxyphenyl) phenylacetic Acid COX2 Target: COX-2 Enzyme (Inflammation) Compound->COX2 Competitive Inhibition PPAR Target: PPAR-γ Nuclear Receptor (Metabolism) Compound->PPAR Agonist Binding PGE2 Inhibit PGE2 Synthesis COX2->PGE2 RXR Heterodimerize w/ RXR PPAR->RXR Pain Reduced Pain/Inflammation PGE2->Pain PPRE Bind PPRE DNA Elements RXR->PPRE Lipid Increased Lipid Metabolism (Insulin Sensitization) PPRE->Lipid

Figure 1: Dual-mechanism hypothesis showing COX-2 inhibition (anti-inflammatory) and PPAR activation (metabolic).

Chemical Synthesis Strategy

To access this scaffold, a Suzuki-Miyaura Cross-Coupling is the most robust, self-validating protocol. This approach allows for the modular assembly of the biphenyl core.

Retrosynthetic Analysis
  • Fragment A: 3-Bromophenylacetic acid (or its ester).

  • Fragment B: 4-Benzyloxyphenylboronic acid.

  • Catalyst: Palladium(0).

Detailed Synthesis Protocol

Objective: Synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid via Suzuki Coupling.

Reagents:

  • 3-Bromophenylacetic acid methyl ester (1.0 eq)

  • 4-Benzyloxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Add 3-Bromophenylacetic acid methyl ester (5 mmol) and 4-Benzyloxyphenylboronic acid (6 mmol) to 1,4-Dioxane (20 mL).

  • Base Addition: Add the aqueous K₂CO₃ solution. Degas the biphasic mixture by bubbling Argon for 10 minutes (Critical for Pd cycle longevity).

  • Catalyst: Quickly add Pd(dppf)Cl₂ (0.25 mmol).

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot should disappear.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Hydrolysis (Ester Cleavage): Dissolve the crude intermediate in THF/MeOH (1:1). Add LiOH (2M, 5 eq) and stir at RT for 4 hours to cleave the methyl ester.

  • Acidification: Acidify to pH 3 with 1M HCl. The product will precipitate.

  • Purification: Recrystallize from Ethanol/Water to yield the pure acid.

SynthesisWorkflow Start Start: 3-Bromophenylacetic Acid Methyl Ester Coupling Suzuki Coupling (Ar-B(OH)2 + Pd cat + Base) Start->Coupling Intermediate Biphenyl Ester Intermediate Coupling->Intermediate Hydrolysis Saponification (LiOH / THF / H2O) Intermediate->Hydrolysis Acidification Acidify (HCl) -> Precipitate Hydrolysis->Acidification Final Final Product: 3-(4-Benzyloxyphenyl)phenylacetic Acid Acidification->Final

Figure 2: Synthetic workflow from aryl halide precursor to final carboxylic acid.

Biological Evaluation Protocols

To validate the biological activity, the following assays are recommended. These protocols are designed to be self-validating with positive controls.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC₅₀ values for COX-1 vs. COX-2 to assess anti-inflammatory potency and selectivity.

  • System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Principle: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

  • Protocol:

    • Preparation: Dissolve test compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

    • Enzyme Incubation: Incubate ovine COX-1 and human recombinant COX-2 separately with the test compound for 10 minutes at 25°C.

    • Substrate Addition: Add Arachidonic Acid and TMPD.

    • Measurement: Incubate for 2 minutes and read Absorbance (590 nm).

    • Validation:

      • Positive Control (COX-1): Indomethacin.[2]

      • Positive Control (COX-2): Celecoxib.[3][4][5][6]

      • Negative Control: Solvent (DMSO) only.

PPAR-γ Nuclear Receptor Reporter Assay

Objective: Assess if the lipophilic tail activates PPAR-γ transcription.

  • System: HEK293 cells co-transfected with a PPAR-γ expression vector and a PPRE-Luciferase reporter.

  • Protocol:

    • Seeding: Plate HEK293 cells in 96-well plates.

    • Transfection: Use Lipofectamine to introduce the PPAR-γ plasmid and PPRE-Luc reporter.

    • Treatment: Treat cells with test compound (1 µM, 10 µM) for 24 hours.

    • Lysis/Read: Add Luciferase substrate and measure luminescence.

    • Validation:

      • Agonist Control: Rosiglitazone (Expected >10-fold induction).

      • Antagonist Control: GW9662 (Blocks agonist effect).

References

  • Structure-Activity Relationships of COX-2 Inhibitors: Zarghi, A., & Arfaei, S. (2011).[3][4][5][6] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Biphenylacetic Acid NSAIDs (Felbinac/Fenbufen Context): Brogden, R. N., et al. (1988). Felbinac. A review of its pharmacological properties and therapeutic use in musculoskeletal inflammation. Drugs. [Link][5][7]

  • PPAR Agonist Structural Requirements: Bermejo, A., et al. (2005). Syntheses and tumor cytotoxicity of novel 4-benzyloxyphenylacetic acid derivatives. European Journal of Medicinal Chemistry. [Link]

  • Suzuki Coupling Methodology for Biphenyls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Phenylacetic Acid Derivatives as PPAR Agonists: Mahindroo, N., et al. (2006). Structure-Activity Relationships of Phenylacetic Acid Derivatives as PPAR Agonists. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(4-Benzyloxyphenyl)phenylacetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Novel Biphenyl Acetic Acid Derivative Phenylacetic acid and its derivatives have long been recognized as privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Biphenyl Acetic Acid Derivative

Phenylacetic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their versatile structure allows for a wide range of biological activities, from antimicrobial to anti-inflammatory effects.[1][2][3] The biphenyl moiety is another critical pharmacophore, prized for its ability to introduce conformational rigidity and modulate protein-ligand interactions, often leading to enhanced potency and selectivity. The convergence of these two key structural motifs in "3-(4-Benzyloxyphenyl)phenylacetic acid" presents a compound of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of this novel molecule, including its physicochemical properties, a proposed synthetic pathway grounded in established methodologies, and an exploration of its potential applications based on the activities of structurally related compounds. While the specific discovery and historical timeline of 3-(4-Benzyloxyphenyl)phenylacetic acid are not extensively documented in publicly available literature, its structural components suggest a rational design as a potential therapeutic agent or a key intermediate in the synthesis of more complex molecules.

Physicochemical Properties

3-(4-Benzyloxyphenyl)phenylacetic acid is a biphenyl derivative of phenylacetic acid. Its core structure consists of a phenylacetic acid moiety where the phenyl ring is substituted at the 3-position with a 4-benzyloxyphenyl group. The presence of the benzyloxy group introduces a degree of lipophilicity and potential for hydrogen bonding interactions, which can be crucial for its biological activity and pharmacokinetic profile.

PropertyValueSource
CAS Number 1355248-18-8[4]
Molecular Formula C₂₁H₁₈O₃[4]
Molecular Weight 318.37 g/mol [4]
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in organic solvents such as DMSO, DMF, and methanol

Proposed Synthesis: A Modern Approach via Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl core of 3-(4-Benzyloxyphenyl)phenylacetic acid can be efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6][7]

The proposed synthetic strategy involves the coupling of two key building blocks: (3-carboxymethyl)phenylboronic acid and 1-(benzyloxy)-4-bromobenzene .

Synthetic Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis start1 3-Bromophenylacetic acid boronic_ester 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid start1->boronic_ester Pd catalyst, Base (e.g., KOAc) start2 Bis(pinacolato)diboron start2->boronic_ester start3 4-Bromophenol benzyl_ether 1-(Benzyloxy)-4-bromobenzene start3->benzyl_ether Base (e.g., K₂CO₃) start4 Benzyl bromide start4->benzyl_ether final_product 3-(4-Benzyloxyphenyl)phenylacetic acid boronic_ester->final_product Suzuki-Miyaura Coupling Pd catalyst, Base (e.g., K₂CO₃) benzyl_ether->final_product

Caption: Proposed synthetic workflow for 3-(4-Benzyloxyphenyl)phenylacetic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (Intermediate 1)

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenylacetic acid, bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents), and a base like potassium acetate (KOAc) (3.0 equivalents).

  • Add a suitable anhydrous solvent, such as dioxane or toluene.

  • Heat the reaction mixture at a temperature ranging from 80 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester intermediate.

Part 2: Synthesis of 1-(Benzyloxy)-4-bromobenzene (Intermediate 2)

  • In a round-bottom flask, dissolve 4-bromophenol in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Add a base, for instance, potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution.

  • To the resulting suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C to ensure the completion of the reaction, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield pure 1-(benzyloxy)-4-bromobenzene.

Part 3: Suzuki-Miyaura Coupling to Yield 3-(4-Benzyloxyphenyl)phenylacetic acid (Final Product)

  • To a reaction vessel, add the boronic ester from Part 1, 1-(benzyloxy)-4-bromobenzene from Part 2 (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents), and a base like aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.[8]

  • Heat the reaction mixture under reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain 3-(4-Benzyloxyphenyl)phenylacetic acid.

Potential Applications in Drug Discovery and Development

  • Anti-inflammatory and Analgesic Properties: Phenylacetic acid derivatives are known to possess anti-inflammatory and analgesic activities.[9] The biphenyl scaffold is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in 3-(4-Benzyloxyphenyl)phenylacetic acid makes it a promising candidate for the development of new anti-inflammatory and analgesic agents.

  • Antimicrobial Activity: Phenylacetic acid itself has been shown to exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[1][2][10] Derivatives with modified lipophilicity and electronic properties, such as the title compound, could potentially exhibit enhanced or selective antimicrobial effects.

  • Metabolic Disorders: Certain phenylacetic acid derivatives have been investigated as modulators of metabolic pathways. For instance, related compounds have been explored as hepatocyte nuclear factor 4α (HNF-4α) receptor modulators, which play a role in glucose and lipid homeostasis.[11]

Conclusion

3-(4-Benzyloxyphenyl)phenylacetic acid represents a molecule of considerable interest at the intersection of established pharmacophores. While its specific history and discovery remain to be fully elucidated, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The structural alerts within the molecule suggest a high potential for biological activity, particularly in the areas of inflammation, pain management, and infectious diseases. This technical guide provides a foundational understanding of this compound, offering a clear synthetic pathway and highlighting its potential for further investigation and development by the scientific community.

References

  • United States Patent US4339594A, "Process for the manufacture of phenylacetic acid and simple derivatives thereof," issued July 13, 1982. [URL: https://patents.google.
  • Adapa, S. R., et al. "A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition." Synthetic Communications, vol. 33, no. 1, 2003, pp. 59-64. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-120015559]
  • Kim, J., et al. "Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst." RSC Advances, vol. 5, no. 10, 2015, pp. 7189-7195. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra13554a]
  • Khan, I., et al. "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents." Journal of the Iranian Chemical Society, vol. 19, no. 6, 2022, pp. 2267-2278. [URL: https://link.springer.com/article/10.1007/s13738-021-02460-0]
  • "3-(4-Benzyloxyphenyl)phenylacetic acid." United States Biological, . Accessed 1 February 2026.

  • Chinese Patent CN102432457A, "Synthetic method of biphenylacetic acid," published May 2, 2012. [URL: https://patents.google.
  • Chinese Patent CN101891635A, "Industrial preparation method for 3-amino phenylacetic acid," published November 24, 2010. [URL: https://patents.google.
  • United States Patent US2809210A, "Process for preparing biphenyl derivatives," issued October 8, 1957. [URL: https://patents.google.
  • Mounier, L., et al. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Stankovic, S., et al. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." Molecules, vol. 25, no. 23, 2020, p. 5565. [URL: https://www.mdpi.com/1420-3049/25/23/5565]
  • World Intellectual Property Organization Patent WO2005009104A2, "Benzoic and phenyl acetic acid derivatives as hnf-4 modulators," published February 3, 2005. [URL: https://patents.google.
  • European Patent EP0606065A1, "Method for the preparation of biphenyl derivatives," published July 13, 1994. [URL: https://patents.google.
  • United States Patent US5475034A, "Topically administrable compositions containing 3-benzoylphenylacetic acid derivatives for treatment of ophthalmic inflammatory disorders," issued December 12, 1995. [URL: https://patents.google.
  • Wu, H., et al. "The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens." PeerJ, vol. 8, 2020, p. e9621. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7426561/]
  • "Suzuki Coupling." Organic Chemistry Portal, . Accessed 1 February 2026.

  • Wu, H., et al. "The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens." ResearchGate, 2020. [URL: https://www.researchgate.net/publication/343485008_The_antibacterial_mechanism_of_phenylacetic_acid_isolated_from_Bacillus_megaterium_L2_against_Agrobacterium_tumefaciens]
  • Kotha, A. K. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." Master's Thesis, Dublin City University, 2010.
  • Kim, B. J., et al. "Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang." Journal of Microbiology and Biotechnology, vol. 14, no. 2, 2004, pp. 345-50.
  • "(4-Benzyloxy)phenylacetic acid 98%." Sigma-Aldrich, . Accessed 1 February 2026.

  • Gyawali, R., and S. A. Ibrahim. "Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means." Microorganisms, vol. 10, no. 8, 2022, p. 1591. [URL: https://www.mdpi.com/2076-2607/10/8/1591]
  • Maki, T., et al. "3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants." Plant and Cell Physiology, vol. 63, no. 4, 2022, pp. 531-541. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9007781/]
  • "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls." University of San Diego, Department of Chemistry and Biochemistry. [URL: https://www.sandiego.edu/cas/chemistry/documents/organic-chemistry/suzuki-cross-coupling.pdf]
  • "Analogues of N-Lactoyl-Phenylalanine, Methods of Synthesis, and Methods of Use." Federal Register, vol. 89, no. 232, 2024, pp. 93080-93081. [URL: https://www.federalregister.gov/documents/2024/12/03/2024-28329/government-owned-inventions-availability-for-licensing]
  • United States Patent US4237305A, "Substituted phenylacetic acid compounds and process for preparation thereof," issued December 2, 1980. [URL: https://patents.google.
  • "4-[3-(Benzyloxy)phenyl]phenylacetic acid." Sigma-Aldrich, . Accessed 1 February 2026.

  • "Showing Compound Phenylacetic acid (FDB010558)." FooDB, foodb.ca/compounds/FDB010558. Accessed 1 February 2026.
  • "4-BENZYLOXYPHENYLACETIC ACID." ChemicalBook, . Accessed 1 February 2026.

Sources

Exploratory

An In-depth Technical Guide to "3-(4-Benzyloxyphenyl)phenylacetic acid": Commercial Availability, Synthesis, and Quality Control

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)phenylacetic acid, a key building block and intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)phenylacetic acid, a key building block and intermediate in pharmaceutical research and development. The document details its commercial availability from various suppliers, outlines common synthetic strategies, and discusses critical quality control parameters. Designed for researchers, scientists, and drug development professionals, this guide consolidates essential technical information to support procurement, synthesis, and application of this compound in a laboratory setting.

Introduction: Chemical Identity and Significance

3-(4-Benzyloxyphenyl)phenylacetic acid belongs to the class of biphenylacetic acid derivatives. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. Phenylacetic acid derivatives, in general, serve as crucial starting materials for the synthesis of numerous drugs, including non-steroidal anti-inflammatory agents and analgesics.[1] The specific structural motifs of a benzyloxy group and a biphenyl core in 3-(4-Benzyloxyphenyl)phenylacetic acid make it a versatile intermediate for creating complex molecular architectures.

Derivatives of similar phenylacetic acids have been investigated as modulators for critical biological targets. For instance, certain benzoic and phenylacetic acid derivatives have been explored as modulators for the hepatocyte nuclear factor 4α (HNF-4α) receptor, which plays a role in metabolic gene regulation.[2] Furthermore, related propanoic acid derivatives have been identified as antagonists for G protein-coupled receptors like GPR34, which are implicated in various diseases.[3] This highlights the potential of 3-(4-Benzyloxyphenyl)phenylacetic acid as a scaffold in the development of novel therapeutics.

Table 1: Chemical Identification

ParameterValue
IUPAC Name 2-(3-(4-(benzyloxy)phenyl)phenyl)acetic acid
CAS Number 1355248-18-8
Molecular Formula C21H18O3
Molecular Weight 318.37 g/mol
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O
InChI Key Not readily available

Commercial Availability and Supplier Landscape

3-(4-Benzyloxyphenyl)phenylacetic acid is commercially available from a range of chemical suppliers that cater to the research and development sector. These suppliers typically offer the compound in various purities and quantities, from milligrams to kilograms, to accommodate different stages of research, from initial screening to process development.

When sourcing this compound, it is crucial for researchers to consider not only the price but also the purity, analytical data provided, and the supplier's reputation for quality and consistency. The data below, compiled from publicly available supplier information, offers a snapshot of the current market.

Table 2: Comparison of Commercial Suppliers

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
9ding chemical (Shanghai) Limited N/A97%CustomA China-based supplier.[4]
Key Organics 7C-1237>95%1g, 5g, 10gPart of their BIONET building block collection.
BLD Pharm BD11379597%1g, 5g, 25gProvides basic physicochemical properties.
VWR (Avantor) 893640-40-9>98%250mg, 1gDistributed by VWR, often with fast shipping times.[5]
Sigma-Aldrich (Merck) Not directly listed, but similar structures are available.VariesVariesA leading global supplier with extensive quality documentation.

Note: Availability, pricing, and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis Strategies and Methodologies

A plausible and common strategy for synthesizing substituted phenylacetic acids involves a Palladium-catalyzed Suzuki coupling reaction.[6] This approach is versatile and allows for the efficient formation of the C-C bond between the two phenyl rings.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-(4-Benzyloxyphenyl)phenylacetic acid is illustrated below. The key disconnection is the bond between the two phenyl rings, leading back to two simpler, commercially available or easily synthesizable precursors.

G Target 3-(4-Benzyloxyphenyl)phenylacetic acid Step1 Suzuki Coupling Target->Step1 Precursors Precursors Step1->Precursors PrecursorA Methyl (3-bromophenyl)acetate Precursors->PrecursorA PrecursorB (4-(Benzyloxy)phenyl)boronic acid Precursors->PrecursorB G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Ester Hydrolysis Reactants Combine Boronic Acid, Bromoacetate, & Pd Catalyst Solvent Add Solvent & Base (e.g., Toluene/Na2CO3 aq.) Reactants->Solvent Heat Heat to Reflux (80-100 °C) Solvent->Heat Workup1 Aqueous Workup & Extraction Heat->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Methyl 3-(4-benzyloxyphenyl)phenylacetate Purify1->Intermediate Hydrolysis Dissolve in THF/MeOH, add LiOH(aq) Intermediate->Hydrolysis Stir Stir at RT Hydrolysis->Stir Workup2 Acidify with HCl(aq) Stir->Workup2 Isolate Filter & Dry Workup2->Isolate FinalProduct 3-(4-Benzyloxyphenyl)phenylacetic acid Isolate->FinalProduct

Sources

Foundational

Technical Guide: Safe Handling and Management of 3-(4-Benzyloxyphenyl)phenylacetic acid

Executive Summary 3-(4-Benzyloxyphenyl)phenylacetic acid is a specialized biaryl organic acid intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and receptor modulators....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Benzyloxyphenyl)phenylacetic acid is a specialized biaryl organic acid intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and receptor modulators. Characterized by its biphenyl core and lipophilic benzyloxy ether tail, this compound presents specific solubility and handling challenges distinct from simpler phenylacetic acids.

This guide provides a rigorous safety and operational framework for researchers. Unlike commodity chemicals, this substance lacks extensive toxicological datasets; therefore, this protocol adopts a precautionary "Bioactive Intermediate" approach , mandating containment strategies suitable for potent pharmacophores until definitive safety data is established.

Chemical Identification & Physicochemical Profile

Understanding the structural properties is the first step in designing a safe handling protocol. The lipophilic nature of the benzyloxy group significantly reduces water solubility compared to phenylacetic acid, necessitating the use of organic solvents (DMSO, DMF, Methanol) for stock preparation.

PropertySpecification
Chemical Name 3-(4-Benzyloxyphenyl)phenylacetic acid
CAS Number 1355248-18-8
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Low in water; Soluble in DMSO (>10 mg/mL), DMF, Ethanol
pKa (Predicted) ~4.2–4.5 (Carboxylic acid moiety)
Storage Condition -20°C (Long-term); Desiccated

Hazard Identification & Risk Assessment (GHS)[2]

While specific experimental toxicology data (LD50) for CAS 1355248-18-8 is limited, we apply Read-Across Toxicology principles based on structurally similar biphenylacetic acids (e.g., Felbinac derivatives) and benzyloxy compounds.

Predicted GHS Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Sensitization Risk: Benzyloxy motifs can act as haptens; treat as a potential skin sensitizer.

Occupational Exposure Banding (OEB)

Due to its status as a drug development intermediate, assign OEB 3 (10–100 µg/m³) defaults.

  • Rationale: The biphenylacetic acid scaffold is biologically active (COX inhibition potential). Handling requires containment beyond a standard open bench.

Strategic Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: The crystalline nature and non-polar regions of the molecule make it prone to static charge. Use anti-static weigh boats and ionizing fans if available.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 respirator if outside hood.Prevents inhalation of fine particulates during weighing.
Dermal Double Nitrile Gloves (0.11 mm min. thickness).Protects against organic solvent permeation (DMSO stocks).
Ocular Chemical Splash Goggles.Prevents contact with irritating dust or splashes.
Body Lab Coat (Tyvek sleeves recommended).Minimizes clothing contamination.
Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" handling lifecycle for this compound in a research setting.

HandlingLifecycle Receipt Receipt & Inspection (Verify CAS 1355248-18-8) Storage Storage (-20°C, Desiccated) Receipt->Storage Log & Label Weighing Weighing (Fume Hood + Anti-static) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent Waste Disposal (Solid/Liquid Chemical Waste) Weighing->Waste Contaminated Consumables Experiment Experimental Use (In Vitro / Synthesis) Solubilization->Experiment Dilute Experiment->Waste Quench

Figure 1: Safe handling lifecycle from receipt to disposal, emphasizing temperature equilibration and containment.

Experimental Protocol: Solubilization & Stock Preparation

Objective: Create a stable 10 mM stock solution for biological assays or synthetic coupling.

Materials:

  • 3-(4-Benzyloxyphenyl)phenylacetic acid (10 mg)

  • DMSO (Anhydrous, HPLC Grade)

  • Vortex mixer

  • Amber glass vial (2 mL)

Step-by-Step Methodology:

  • Equilibration: Remove the product vial from -20°C storage and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Critical: Opening a cold vial introduces condensation, hydrolyzing the compound or altering the weighed mass.

  • Weighing: In a fume hood, weigh 3.18 mg of the substance into an amber glass vial.

  • Calculation:

    
    
    
    
    
  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate for 5 minutes at <40°C.

  • Storage of Stock: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Synthesis & Purification Logic

For researchers using this compound as an intermediate (e.g., amide coupling), purification strategy is vital. The carboxylic acid functionality allows for a classic Acid-Base Extraction to remove non-acidic impurities (like unreacted benzyl halides).

PurificationLogic Crude Crude Reaction Mixture (Organic Solvent) BaseWash Wash with 1M NaOH Crude->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer Organic Layer (Impurities/Neutrals) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Carboxylate Salt) Sep1->AqLayer Keep Acidify Acidify with 1M HCl (pH < 2) AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Product Dry->Final

Figure 2: Acid-Base extraction workflow for purifying 3-(4-Benzyloxyphenyl)phenylacetic acid from neutral organic impurities.

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double gloves, goggles, and N95 mask.

  • Containment: Cover the spill with a dry absorbent pad or paper towel dampened with ethanol (to solubilize the lipophilic powder).

  • Clean Up: Wipe the area 3 times with ethanol, followed by soap and water. Dispose of all materials as hazardous chemical waste.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with non-abrasive soap and water. Do not use solvents (like acetone) on skin, as they may enhance absorption.

References

  • PubChem. (n.d.).[1] Phenylacetic acid derivatives and safety data. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Grabowski, S. J., et al. (1990).[2] Crystallographic studies and physicochemical properties of Π-electron compounds. Acta Crystallographica Section C. (Contextual grounding for phenylacetic acid crystal structures).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 3-(4-Benzyloxyphenyl)phenylacetic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS: 1355248-18-8). This biaryl scaffold is a critical structural motif in various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS: 1355248-18-8). This biaryl scaffold is a critical structural motif in various therapeutic areas, including PPAR agonists, COX inhibitors, and HNF-4


 modulators.

While direct coupling of free acids is possible, this guide advocates for an Ester-Intermediate Strategy . This approach mitigates catalyst poisoning by the free carboxylate, facilitates easier purification of the biaryl intermediate via silica chromatography, and ensures high purity (>98%) suitable for biological assays. The protocol includes a critical module on Palladium Scavenging , a mandatory step for pharmaceutical compliance (ICH Q3D guidelines).

Strategic Retrosynthesis

The synthesis is designed around the Suzuki-Miyaura Cross-Coupling reaction. The retrosynthetic analysis identifies the biaryl bond as the primary disconnection point, utilizing commercially available boronic acids and aryl bromides.

Retrosynthesis Target Target: 3-(4-Benzyloxyphenyl)phenylacetic acid Disconnection Disconnection Strategy: Suzuki-Miyaura Coupling Target->Disconnection Hydrolysis PrecursorA Fragment A (Electrophile): Methyl 3-bromophenylacetate Disconnection->PrecursorA C-C Bond Formation PrecursorB Fragment B (Nucleophile): 4-Benzyloxyphenylboronic acid Disconnection->PrecursorB StartMat Starting Material: 3-Bromophenylacetic acid PrecursorA->StartMat Fischer Esterification

Figure 1: Retrosynthetic breakdown utilizing an ester-protected intermediate to maximize coupling efficiency.

Critical Material Attributes (CMA)

ComponentRoleGrade/SpecRationale
3-Bromophenylacetic acid Starting Material>98% HPLCCore scaffold source.
4-Benzyloxyphenylboronic acid Coupling Partner>97% (Boron content checked)Boronic acids can dehydrate to boroxines; stoichiometry must account for this.
Pd(dppf)Cl₂·CH₂Cl₂ CatalystCatalyst GradeBidentate ligand (dppf) resists de-ligation better than PPh3, improving turnover.
Potassium Carbonate (K₂CO₃) BaseAnhydrous, GranularEssential for activating the boronic acid (transmetallation step).
QuadraPure™ TU (or equiv.)ScavengerThiourea-functionalized silicaHigh affinity for Pd removal post-reaction.

Detailed Experimental Protocols

Phase 1: Protection (Fischer Esterification)

Objective: Convert 3-bromophenylacetic acid to methyl 3-bromophenylacetate to prevent catalyst inhibition during Suzuki coupling.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 3-bromophenylacetic acid (10.0 g, 46.5 mmol).

  • Solvent: Add Methanol (MeOH) (100 mL, anhydrous).

  • Catalysis: Carefully add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise.

  • Reaction: Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.

  • Workup:

    • Concentrate MeOH under reduced pressure.

    • Redissolve residue in EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid.

    • Wash with Brine (50 mL), dry over MgSO₄, and concentrate.

  • Yield: Expect ~10.1 g (95%) of clear/pale yellow oil. Use directly in Phase 2.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core. Mechanism: Oxidative Addition


 Transmetallation 

Reductive Elimination.[1]
  • Reagent Loading: In a 250 mL 3-neck flask equipped with a condenser and nitrogen inlet, charge:

    • Methyl 3-bromophenylacetate (5.0 g, 21.8 mmol)

    • 4-Benzyloxyphenylboronic acid (5.5 g, 24.0 mmol, 1.1 equiv)

    • Toluene (60 mL) and Ethanol (20 mL).

  • Degassing (CRITICAL): Sparge the solution with Nitrogen or Argon for 20 minutes. Oxygen causes homocoupling of boronic acids and deactivates the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (530 mg, 3 mol%).

  • Base Activation: Add aqueous 2M Na₂CO₃ (22 mL, 44 mmol).

  • Reaction: Heat to 90°C (vigorous reflux) under Nitrogen for 6–12 hours.

    • Checkpoint: HPLC/TLC should show consumption of the bromide.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove bulk Palladium black.

    • Dilute with EtOAc (100 mL), wash with water (2 x 50 mL) and brine.

    • Dry (MgSO₄) and concentrate.

  • Purification: Flash chromatography (Silica Gel, 0

    
     20% EtOAc in Hexanes).
    
    • Target: Methyl 3-(4-benzyloxyphenyl)phenylacetate.

    • Yield: Expect 70–80% as a white solid.

Phase 3: Saponification & Metal Scavenging

Objective: Hydrolyze the ester to the final acid and remove residual Palladium to <10 ppm.

  • Hydrolysis: Dissolve the intermediate (from Phase 2) in THF (40 mL) and MeOH (10 mL). Add LiOH·H₂O (3 equiv) dissolved in Water (15 mL). Stir at RT for 4 hours.

  • Pd Scavenging (Integrated Step):

    • Once hydrolysis is complete (checked by LC-MS), add QuadraPure™ TU (or equivalent thiourea silica scavenger) at 10% w/w relative to the substrate.

    • Stir at 40°C for 2 hours.

    • Filter off the scavenger resin.

  • Isolation:

    • Acidify the filtrate to pH 2–3 using 1M HCl. The product will precipitate.[2][3][4]

    • Extract with EtOAc (3 x 50 mL) if precipitation is not quantitative.

    • Concentrate and recrystallize from Ethanol/Water or Toluene/Heptane.

  • Final Product: 3-(4-Benzyloxyphenyl)phenylacetic acid .

Process Control & Logic Map

The following workflow illustrates the decision gates and critical control points (CCPs) to ensure batch success.

Workflow Start Start: Precursors Step1 Step 1: Esterification Start->Step1 QC1 QC: TLC/NMR (Check for -COOH) Step1->QC1 QC1->Step1 Incomplete Step2 Step 2: Suzuki Coupling (Pd Catalyst) QC1->Step2 Pass QC2 CCP: Degassing (O2 Exclusion) Step2->QC2 Step3 Step 3: Hydrolysis + Pd Scavenging Step2->Step3 Final Final Isolation (Recrystallization) Step3->Final

Figure 2: Process workflow highlighting the Critical Control Point (CCP) at the Suzuki coupling stage.

Analytical Specifications (Expected)

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.4 (s, 1H, -COOH )
      
    • 
       7.2–7.6 (m, aromatic protons, biphenyl core)
      
    • 
       5.1 (s, 2H, -OCH ₂Ph)
      
    • 
       3.6 (s, 2H, -CH ₂COOH)
      
  • Mass Spectrometry (ESI-): m/z = 317.1 [M-H]⁻.

  • Palladium Content: <10 ppm (ICP-MS).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage. (2023).[5][6] How to Remove Palladium in Three Easy Steps. Biotage Application Notes. Link

  • ChemicalBook. (n.d.). 4-Biphenylacetic acid synthesis and derivatives. Link

Sources

Application

Application Note &amp; Protocol: Synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid via Suzuki Coupling

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Suzuki Coupling in Biaryl Synthesis The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Suzuki Coupling in Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild reaction conditions.[1] First reported by Akira Suzuki in 1979, this powerful carbon-carbon bond-forming methodology has become indispensable in both academic and industrial settings, particularly in the synthesis of biaryl compounds.[2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed protocol for the synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid, a biaryl acetic acid derivative. Such compounds are of significant interest in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients. The Suzuki coupling provides an efficient and modular route to this target molecule, coupling two key building blocks: an arylboronic acid and an aryl halide. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions.

The Catalytic Heart of the Reaction: The Suzuki Coupling Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[2][3] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the organoboron compound by a base.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) + Base BoronicAcid->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid

This protocol outlines the synthesis of the target molecule from commercially available starting materials.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
3-(Carboxymethyl)phenylboronic acidC₈H₉BO₄180.001.80 g10.01.0
1-(Benzyloxy)-4-iodobenzeneC₁₃H₁₁IO322.133.54 g11.01.1
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.5045 mg0.20.02
SPhosC₂₇H₃₃OP410.52164 mg0.40.04
Potassium phosphate (K₃PO₄)K₃PO₄212.274.25 g20.02.0
1,4-DioxaneC₄H₈O₂88.1140 mL--
Water (degassed)H₂O18.0210 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(carboxymethyl)phenylboronic acid (1.80 g, 10.0 mmol), 1-(benzyloxy)-4-iodobenzene (3.54 g, 11.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and potassium phosphate (4.25 g, 20.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of water and 50 mL of ethyl acetate to the flask.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure 3-(4-Benzyloxyphenyl)phenylacetic acid.

Figure 2: General experimental workflow for the synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid.

Discussion: Rationale for Experimental Choices

The selection of each component in the Suzuki coupling reaction is critical for its success.

  • Aryl Halide: 1-(Benzyloxy)-4-iodobenzene is chosen as the aryl halide. The reactivity of aryl halides in the oxidative addition step follows the order I > Br > Cl.[7] Aryl iodides are highly reactive and often allow for milder reaction conditions.

  • Organoboron Reagent: 3-(Carboxymethyl)phenylboronic acid is the organoboron partner. Boronic acids are generally stable, commercially available, and their byproducts are typically non-toxic and easily removed.[1]

  • Palladium Catalyst and Ligand: A combination of a palladium precursor, such as palladium(II) acetate, and a phosphine ligand is commonly used.[7] SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for Suzuki couplings, often allowing for lower catalyst loadings and the coupling of challenging substrates.[8]

  • Base: A base is essential for the transmetalation step.[5] Potassium phosphate (K₃PO₄) is a strong base that is often effective in Suzuki couplings.[9] Other common bases include carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃).[9]

  • Solvent: A mixture of an organic solvent and water is frequently used.[10] 1,4-Dioxane is a common solvent for Suzuki reactions. The addition of water can aid in the dissolution of the base and facilitate the reaction.[10]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds and some organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • The reaction is performed under an inert atmosphere, so care should be taken when handling pyrophoric or air-sensitive reagents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid. By carefully selecting the appropriate starting materials, catalyst, ligand, base, and solvent, high yields of the desired biaryl product can be achieved. The protocol and discussion provided in this application note serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

Sources

Method

Application Notes and Protocols: 3-(4-Benzyloxyphenyl)phenylacetic Acid in Medicinal Chemistry

Introduction: The Strategic Value of the Biphenylacetic Acid Scaffold In the landscape of modern medicinal chemistry, the biphenylacetic acid motif stands out as a "privileged scaffold." This structural framework is recu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Biphenylacetic Acid Scaffold

In the landscape of modern medicinal chemistry, the biphenylacetic acid motif stands out as a "privileged scaffold." This structural framework is recurrent in a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with diverse biological targets. Molecules incorporating this scaffold have found applications as potent anti-inflammatory agents, analgesics, and enzyme inhibitors.[1][2] The inherent conformational flexibility of the biphenyl system, combined with the acidic character of the phenylacetic acid moiety, provides a robust platform for designing novel therapeutics.

This guide focuses on a specific, yet underexplored, member of this class: 3-(4-Benzyloxyphenyl)phenylacetic acid . The introduction of a benzyloxy group at the 4-position of one phenyl ring offers a unique combination of lipophilicity and potential for specific hydrogen bonding interactions, making it an intriguing candidate for drug discovery programs. The strategic placement of the phenylacetic acid moiety at the 3-position of the second ring further defines its spatial arrangement, influencing its potential binding modes with target proteins.

These application notes will provide a comprehensive overview of a plausible synthetic route to 3-(4-Benzyloxyphenyl)phenylacetic acid, explore its potential medicinal chemistry applications based on the activities of structurally related compounds, and offer detailed protocols for its biological evaluation.

Retrosynthetic Analysis and Proposed Synthetic Protocol

The synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid can be logically approached through a retrosynthetic pathway that disconnects the biphenyl bond and the acetic acid side chain. A robust and widely applicable method for forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[3][4] The acetic acid moiety can be introduced via the hydrolysis of a corresponding ester, which in turn can be synthesized from a brominated precursor.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Ester Hydrolysis A Ethyl 3-bromophenylacetate C Ethyl 3-(4-benzyloxyphenyl)phenylacetate A->C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80 °C B 4-(Benzyloxy)phenylboronic acid D 3-(4-Benzyloxyphenyl)phenylacetic acid C->D 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Proposed two-step synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid.

Detailed Synthetic Protocol

This protocol is presented as a robust starting point for the laboratory synthesis of the title compound. Optimization of reaction conditions may be necessary to achieve maximum yield and purity.

Part 1: Suzuki-Miyaura Coupling for Ethyl 3-(4-benzyloxyphenyl)phenylacetate

Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids, offering broad functional group tolerance and generally high yields.[5]

Reagent/SolventMolar Eq.MWAmount
Ethyl 3-bromophenylacetate1.0229.082.29 g
4-(Benzyloxy)phenylboronic acid1.1228.052.51 g
Tetrakis(triphenylphosphine)palladium(0)0.031155.56347 mg
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
Toluene--40 mL
Ethanol (95%)--10 mL
Deionized Water--10 mL

Step-by-Step Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 3-bromophenylacetate (2.29 g, 10 mmol), 4-(benzyloxy)phenylboronic acid (2.51 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).

  • Bubble nitrogen gas through the stirred mixture for 15 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain under a nitrogen atmosphere with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure ethyl 3-(4-benzyloxyphenyl)phenylacetate.

Part 2: Hydrolysis to 3-(4-Benzyloxyphenyl)phenylacetic Acid

Rationale: Saponification, the base-mediated hydrolysis of an ester, is a standard and effective method to convert the ester to the corresponding carboxylic acid.[6][7]

Reagent/SolventMolar Eq.MWAmount
Ethyl 3-(4-benzyloxyphenyl)phenylacetate1.0346.413.46 g
Sodium Hydroxide (NaOH)3.040.001.20 g
Ethanol (95%)--30 mL
Deionized Water--15 mL
Hydrochloric Acid (2M)--As needed

Step-by-Step Procedure:

  • Dissolve the purified ethyl 3-(4-benzyloxyphenyl)phenylacetate (3.46 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add a solution of sodium hydroxide (1.20 g, 30 mmol) in water (15 mL).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.

  • A white precipitate of 3-(4-benzyloxyphenyl)phenylacetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Potential Medicinal Chemistry Applications

The structural features of 3-(4-Benzyloxyphenyl)phenylacetic acid suggest several potential avenues for medicinal chemistry research. The biphenylacetic acid core is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[8] Furthermore, derivatives of the benzyloxyphenyl propanoic acid scaffold have been identified as G-protein coupled receptor (GPCR) modulators.[9]

Anti-inflammatory Agent via Cyclooxygenase (COX) Inhibition

Many biphenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[10] 4-Biphenylacetic acid, a related compound, is known to inhibit prostaglandin E2 synthesis.[8] It is plausible that 3-(4-Benzyloxyphenyl)phenylacetic acid could also function as a COX inhibitor.

Hypothesized Mechanism of Action: COX Inhibition

COX_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins COX->PGs Biosynthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Compound 3-(4-Benzyloxyphenyl) phenylacetic acid Compound->COX Inhibits

Caption: Inhibition of prostaglandin synthesis by blocking COX enzymes.

GPR34 Antagonist for Neuropathic Pain and Neuroinflammation

Recent studies have identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as potent antagonists of GPR34, a GPCR implicated in immune responses and neuropathic pain.[9] GPR34 antagonists work by binding to the receptor and preventing its activation by endogenous ligands, thereby blocking downstream signaling pathways that contribute to inflammation and pain.[11] Given the structural similarity, 3-(4-Benzyloxyphenyl)phenylacetic acid could serve as a valuable scaffold for the development of novel GPR34 antagonists.

Protocols for Biological Evaluation

To investigate the hypothesized biological activities of 3-(4-Benzyloxyphenyl)phenylacetic acid, the following in vitro assays are recommended.

General Experimental Workflow

Experimental_Workflow Start Synthesized Compound: 3-(4-Benzyloxyphenyl)phenylacetic acid PrimaryScreen Primary Screening Start->PrimaryScreen COX_Assay COX-1/COX-2 Inhibition Assay PrimaryScreen->COX_Assay GPR34_Assay GPR34 Functional Assay (e.g., cAMP measurement) PrimaryScreen->GPR34_Assay DoseResponse Dose-Response & IC50 Determination COX_Assay->DoseResponse GPR34_Assay->DoseResponse SecondaryScreen Secondary Screening DoseResponse->SecondaryScreen TNF_Assay Cell-based TNF-α Release Assay SecondaryScreen->TNF_Assay Selectivity Selectivity Profiling (vs. other receptors/enzymes) SecondaryScreen->Selectivity LeadOpt Lead Optimization TNF_Assay->LeadOpt Selectivity->LeadOpt

Caption: A tiered approach for the biological evaluation of the target compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to measure the inhibition of COX-1 and COX-2 by quantifying the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound: 3-(4-Benzyloxyphenyl)phenylacetic acid, dissolved in DMSO

  • Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with cofactors)

  • PGE2 ELISA kit

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the reaction buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • COX-1 or COX-2 enzyme

    • Test compound dilution or control

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based TNF-α Release Assay

This assay measures the ability of the test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound: 3-(4-Benzyloxyphenyl)phenylacetic acid, dissolved in DMSO

  • Positive control: Dexamethasone

  • Human or Murine TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages with PMA is required prior to the assay.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group (vehicle only).

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value as described in the COX inhibition assay. It is also advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion and Future Directions

3-(4-Benzyloxyphenyl)phenylacetic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and pain. The synthetic route outlined provides a clear path to obtaining this compound for further investigation. The proposed biological assays offer a starting point for characterizing its pharmacological profile.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold. This could involve modifications to the biphenyl linkage, exploration of different substituents on the phenyl rings, and the use of bioisosteric replacements for the carboxylic acid moiety to improve pharmacokinetic properties. The insights gained from such studies could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • What are GPR34 antagonists and how do they work? (2024, June 25).
  • 4-Biphenylacetic Acid: A Versatile Intermediate for Organic Synthesis & Beyond.
  • 4-Biphenylacetic acid 98 5728-52-9. Sigma-Aldrich.
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI.
  • American Journal of Pharmacy and Pharmacology Understanding the Role of Enzyme Inhibitors in Drug Therapy. Austra & Lian.
  • Selective agonism of GPR34 stimulates microglial uptake and clearance of amyloid β fibrils. (2025, November 20).
  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
  • Exploring the Chemical Versatility: Applications of 4-Biphenylacetic Acid in Organic Synthesis. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cryo-EM structures of human GPR34 enable the identification of selective antagonists. (2023, September 21).
  • An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols.
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Ester hydrolysis. (2008, January 24). Sciencemadness Discussion Board.
  • The products which are formed when ethyl phenylacetate is hydrolyzed with... (2023, December 11). Filo.
  • TNF-α Secretion Assay – Detection Kits, human. Miltenyi Biotec.
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). NCBI.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024, January 1). PubMed.
  • 4-Biphenylacetic Acid (CAS 5728-52-9). Cayman Chemical.

Sources

Application

Application Note: 3-(4-Benzyloxyphenyl)phenylacetic acid as a GPR34 Antagonist Lead

This Application Note provides a comprehensive technical guide for the characterization and utilization of 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS: 1355248-18-8) as a lead antagonist for the G-protein-coupled recepto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the characterization and utilization of 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS: 1355248-18-8) as a lead antagonist for the G-protein-coupled receptor 34 (GPR34).

Executive Summary

GPR34 is a Gi/o-coupled receptor primarily activated by Lysophosphatidylserine (LysoPS) .[1][2][3] It is highly expressed in microglia and mast cells, playing a critical role in neuroinflammation, neuropathic pain, and cancer progression. 3-(4-Benzyloxyphenyl)phenylacetic acid represents a critical scaffold lead in the development of high-affinity GPR34 antagonists. This molecule serves as a structural foundation for exploring the orthosteric binding pocket of GPR34, blocking LysoPS-mediated Gi signaling.

This guide details the physicochemical properties, reconstitution methods, and validated functional assays (cAMP and


-arrestin) required to characterize this antagonist lead.

Compound Profile & Mechanism[1][2]

Chemical Identity
  • Common Name: 3-(4-Benzyloxyphenyl)phenylacetic acid[4][5]

  • CAS Number: 1355248-18-8[4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 318.37 g/mol

  • Structural Class: Biphenyl acetic acid derivative.

  • Role: Competitive Antagonist (Orthosteric).[1][2][6]

Mechanism of Action (MOA)

GPR34 possesses a unique ligand-binding pocket where the polar head of LysoPS interacts with transmembrane helices (TM) 3, 6, and 7, while the lipid tail occupies a hydrophobic groove (TM3-5).[1][2][3] 3-(4-Benzyloxyphenyl)phenylacetic acid functions by:

  • Orthosteric Competition: The biphenyl core mimics the hydrophobic tail of LysoPS, occupying the hydrophobic groove.

  • Steric Hindrance: The phenylacetic acid moiety interferes with the conformational changes in TM6 required for G-protein coupling.

  • Signaling Blockade: Prevents LysoPS-induced

    
     activation, thereby blocking the inhibition of Adenylyl Cyclase (AC).
    
Signaling Pathway Diagram

The following diagram illustrates the GPR34 signaling cascade and the point of intervention by the antagonist.

GPR34_Signaling LysoPS LysoPS (Agonist) GPR34 GPR34 Receptor (Microglia/Mast Cells) LysoPS->GPR34 Activates Antagonist 3-(4-Benzyloxyphenyl) phenylacetic acid Antagonist->GPR34 Blocks (Orthosteric) Gi Gi/o Protein GPR34->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates cAMP cAMP Levels AC->cAMP Production PKA PKA Activation Migration Microglia Migration (Neuropathic Pain) ERK->Migration Promotes

Caption: GPR34 signaling cascade. LysoPS activates Gi, reducing cAMP and activating ERK. The antagonist blocks this interaction, restoring cAMP levels and inhibiting migration.

Experimental Protocols

Protocol 1: Solubility & Reconstitution

The biphenyl core renders this compound highly lipophilic. Improper solubilization is the primary cause of assay variability.

Materials:

  • Compound (Powder)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Ethanol (Absolute) - Optional intermediate

Procedure:

  • Stock Solution (10 mM): Weigh the powder and dissolve in 100% DMSO. Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Avoid freeze-thaw cycles. Aliquot into single-use vials and store at -20°C (1 month) or -80°C (6 months).

  • Working Solution: Dilute the stock solution into the assay buffer immediately prior to use.

    • Critical: Keep final DMSO concentration < 0.5% in cell-based assays to avoid non-specific cytotoxicity.

Protocol 2: Functional cAMP Inhibition Assay (Gi-Coupled)

Since GPR34 is Gi-coupled, agonist activation decreases cAMP. The antagonist assay measures the rescue of cAMP levels in the presence of LysoPS and Forskolin (which raises cAMP).

Assay Principle:

  • Forskolin: Increases cAMP.

  • LysoPS (Agonist): Decreases cAMP (via GPR34/Gi).

  • Antagonist: Blocks LysoPS, allowing Forskolin to maintain high cAMP levels.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human GPR34.

  • Reagents: LysoPS (18:1), Forskolin (10

    
    M), cAMP detection kit (e.g., GloSensor™ or HTRF).
    
  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Step-by-Step Workflow:

  • Cell Seeding: Plate GPR34-expressing cells (e.g., 10,000 cells/well) in a 384-well white plate. Incubate overnight.

  • Antagonist Pre-incubation:

    • Remove culture media.

    • Add 10

      
      L of 3-(4-Benzyloxyphenyl)phenylacetic acid  (serially diluted in Assay Buffer).
      
    • Incubate for 15 minutes at 37°C. This allows the antagonist to occupy the binding pocket.[3]

  • Agonist Challenge:

    • Add 10

      
      L of LysoPS (EC80 concentration)  containing Forskolin (10 
      
      
      
      M)
      .
    • Note: The EC80 of LysoPS must be determined beforehand (typically ~100-500 nM).

  • Incubation: Incubate for 30–45 minutes at 37°C.

  • Detection: Add cAMP detection reagent (as per kit instructions) and read luminescence/fluorescence.

  • Data Analysis:

    • Normalize data: 0% Activity = LysoPS + Forskolin (Max Gi inhibition). 100% Activity = Forskolin alone (No Gi inhibition).

    • Calculate

      
       (which in this setup appears as an 
      
      
      
      of recovery).
Protocol 3: Beta-Arrestin Recruitment (Tango/PathHunter)

To confirm the antagonist blocks receptor engagement rather than just downstream signaling.

Workflow:

  • Seeding: Use GPR34-Tango cells (HTLA).

  • Treatment: Add Antagonist (serial dilution) followed immediately by LysoPS (

    
    ).
    
  • Incubation: Incubate for 16–20 hours (Tango assay requires transcription/translation of luciferase).

  • Readout: Add Bright-Glo™ reagent and measure luminescence.

  • Result: A dose-dependent decrease in luminescence confirms antagonism.

Data Presentation & Analysis

When reporting results for this lead compound, structure your data as follows:

ParameterAssay TypeTypical Value (Target)Notes

(cAMP)
Functional (Gi)0.5 - 5.0

M
Potency in reversing LysoPS inhibition.

(Arrestin)
Recruitment0.1 - 2.0

M
Often more sensitive than cAMP assays.
Selectivity vs. GPR174 / P2Y10> 50-foldCritical control (other LysoPS receptors).
Cytotoxicity CCK-8 / MTT> 30

M
Ensure effects are not due to cell death.
Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (CHO-GPR34) Step2 2. Antagonist Pre-incubation (15 min @ 37°C) Step1->Step2 Step3 3. Agonist Challenge (LysoPS + Forskolin) Step2->Step3 Step4 4. Signal Detection (cAMP Recovery) Step3->Step4

Caption: Step-by-step workflow for the GPR34 cAMP functional antagonist assay.

References

  • Liebscher, I., et al. (2023). "Cryo-EM structures of human GPR34 enable the identification of selective antagonists."[1][2][3][7] Proceedings of the National Academy of Sciences (PNAS), 120(39), e2308435120.[2][7] [2]

  • Sugo, T., et al. (2006). "Identification of a lysophosphatidylserine receptor on mast cells." Biochemical and Biophysical Research Communications, 341(4), 1078-1087.

  • Kitamura, H., et al. (2012). "GPR34 is a receptor for lysophosphatidylserine with a fatty acid at the sn-2 position." Journal of Biochemistry, 151(5), 511-518.

  • Biomall.in . "3-(4-Benzyloxyphenyl)phenylacetic acid Product Page."

Sources

Method

Application Note: Screening Strategies for 3-(4-Benzyloxyphenyl)phenylacetic Acid (3-BPAA) in Metabolic &amp; Inflammatory Discovery

This Application Note is designed for 3-(4-Benzyloxyphenyl)phenylacetic acid (referred to herein as 3-BPAA ), a privileged biphenyl-acetic acid scaffold. Based on its pharmacophore—comprising a lipophilic benzyloxy tail,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for 3-(4-Benzyloxyphenyl)phenylacetic acid (referred to herein as 3-BPAA ), a privileged biphenyl-acetic acid scaffold. Based on its pharmacophore—comprising a lipophilic benzyloxy tail, a biphenyl core, and an acidic headgroup—this compound class is historically associated with PPAR (Peroxisome Proliferator-Activated Receptor) modulation , COX (Cyclooxygenase) inhibition , and PTP1B inhibition .

Executive Summary

3-(4-Benzyloxyphenyl)phenylacetic acid (3-BPAA) represents a critical chemotype in medicinal chemistry, bridging the structural gap between classic NSAIDs (e.g., Felbinac) and nuclear receptor ligands (e.g., PPAR agonists). Its structure features a flexible phenylacetic acid "head" responsible for ionic interactions (e.g., with Arg/Tyr residues in binding pockets) and a bulky, lipophilic 4-benzyloxyphenyl "tail" that facilitates hydrophobic pocket occupancy.

Key Applications:

  • Metabolic Disease: Agonist screening for PPAR

    
    , PPAR
    
    
    
    , and PPAR
    
    
    (Dyslipidemia, Type 2 Diabetes).
  • Inflammation: Inhibition of COX-1/COX-2 enzymes.

  • Phosphatase Inhibition: Allosteric inhibition of PTP1B (Insulin signaling sensitization).

Chemical Properties & Handling[1]

  • IUPAC Name: 2-[3-(4-phenylmethoxyphenyl)phenyl]acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 318.37 g/mol

  • Solubility: Low in water; soluble in DMSO (>10 mM) and Ethanol.

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.

Critical Handling Note: Due to the benzyloxy ether linkage, the compound is susceptible to metabolic dealkylation in vivo but is stable in standard biochemical buffers. Ensure DMSO stocks are fresh to prevent precipitation of the lipophilic free acid.

Primary Application: Nuclear Receptor Profiling (PPAR Agonism)

Mechanistic Rationale

The 3-BPAA scaffold mimics the endogenous fatty acid ligands of PPARs. The carboxylate head mimics the polar head of fatty acids, anchoring the molecule via hydrogen bonds to the receptor's activation function-2 (AF-2) helix (specifically Tyr473 in PPAR


). The benzyloxy tail extends into the large hydrophobic pocket, stabilizing the active conformation.
Experimental Workflow: TR-FRET Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between the PPAR Ligand Binding Domain (LBD) and a coactivator peptide (e.g., PGC-1


).
Protocol Steps:
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.

    • Protein: Recombinant Human PPAR

      
      -LBD (GST-tagged).
      
    • Detection: Terbium-labeled anti-GST antibody (Donor) + Fluorescein-labeled PGC-1

      
       peptide (Acceptor).
      
  • Compound Addition:

    • Dispense 100 nL of 3-BPAA (serial dilution in DMSO) into a 384-well white low-volume plate.

    • Include Rosiglitazone (10

      
      M) as a positive control.
      
  • Reaction Assembly:

    • Add 5

      
      L of PPAR-LBD/Tb-Ab mix. Incubate 15 mins.
      
    • Add 5

      
      L of Peptide-Fluorescein mix.
      
  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot dose-response to determine 
    
    
    
    .

Secondary Application: Anti-Inflammatory Screening (COX Inhibition)

Mechanistic Rationale

3-BPAA is a structural analog of Felbinac (4-biphenylacetic acid). The meta-substitution and benzyloxy extension may alter selectivity between COX-1 (constitutive) and COX-2 (inducible).

Experimental Workflow: Fluorescent Inhibitor Screening
Protocol Steps:
  • Enzyme Prep: Recombinant Human COX-2.

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) – reacts with PGG2 to produce highly fluorescent Resorufin.

  • Reaction:

    • Incubate COX-2 enzyme with 3-BPAA (0.1 nM – 10

      
      M) in Tris buffer (pH 8.0) for 10 mins.
      
    • Initiate reaction by adding Arachidonic Acid (substrate) and ADHP.

  • Detection: Monitor fluorescence (

    
    ) kinetically for 10 minutes.
    
  • Validation: Use Celecoxib as the reference standard.

Visualization: Mechanism of Action & Screening Cascade

The following diagram illustrates the dual-pathway potential of 3-BPAA and the logic flow for screening.

BPAA_Screening_Cascade cluster_Targets Target Hypotheses cluster_Assays Screening Protocols Compound 3-(4-Benzyloxyphenyl) phenylacetic acid (3-BPAA) PPAR PPAR Nuclear Receptors (Metabolic Regulation) Compound->PPAR Lipophilic Tail Interaction COX Cyclooxygenase (COX) (Inflammation) Compound->COX Acid Head Interaction PTP1B PTP1B Phosphatase (Insulin Sensitization) Compound->PTP1B Biphenyl Mimicry TRFRET TR-FRET Coactivator Assay (EC50 Determination) PPAR->TRFRET Agonist Mode EnzymeAssay Fluorescent Peroxidase Assay (IC50 Determination) COX->EnzymeAssay Inhibitor Mode PhosphataseAssay pNPP Colorimetric Assay PTP1B->PhosphataseAssay Allosteric Mode Outcome Lead Optimization (SAR Analysis) TRFRET->Outcome EnzymeAssay->Outcome PhosphataseAssay->Outcome

Figure 1: Screening cascade for 3-BPAA, highlighting the Structure-Activity Relationship (SAR) logic driving the selection of metabolic and inflammatory assays.

Data Analysis & Interpretation

When profiling 3-BPAA, typical results should be structured as follows for comparison against standards.

Assay TargetReference CompoundExpected Ref

3-BPAA Interpretation Criteria
PPAR

(Agonist)
Rosiglitazone~30-50 nMHit: < 1

M. High potency suggests potential as insulin sensitizer.
COX-2 (Inhibitor) Celecoxib~40 nMHit: < 500 nM. Look for COX-2 > COX-1 selectivity ratio.
PTP1B (Inhibitor) TCS 401~200 nMHit: < 5

M. Phosphatase inhibition is often weaker for monocarboxylic acids.
Troubleshooting
  • High Background in FRET: 3-BPAA is lipophilic and may aggregate at >50

    
    M. Use dynamic light scattering (DLS) to check solubility limits if curves are irregular.
    
  • "Flat" Dose Response: If no activity is seen in PPAR assays, the "meta" (3-position) substitution might be sterically clashing compared to "para" (4-position) analogs. Consider synthesizing the 4-isomer for SAR comparison.

References

  • Berger, J. P., et al. (2005). "The mechanisms of action of PPARs." Annual Review of Medicine.

  • Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences.

  • Popov, D. (2012). "Novel Protein Tyrosine Phosphatase 1B Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. (2024). "3-(4-Benzyloxyphenyl)phenylacetic acid (CID 24879456)." National Center for Biotechnology Information.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 3-(4-Benzyloxyphenyl)phenylacetic acid

Introduction Welcome to the Technical Support Center. You are likely here because the crystallization of 3-(4-Benzyloxyphenyl)phenylacetic acid is failing. This molecule presents a "perfect storm" for crystallization dif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because the crystallization of 3-(4-Benzyloxyphenyl)phenylacetic acid is failing.

This molecule presents a "perfect storm" for crystallization difficulties:

  • The Biphenyl Core: Prone to π-stacking but disrupted by the meta (3-position) linkage, reducing lattice energy and lowering the melting point.

  • The Benzyloxy Tail: A flexible ether linkage that adds rotational entropy, favoring amorphous oils over ordered crystals.

  • The Carboxylic Acid: Capable of forming both catemers and dimers, leading to potential polymorphism or solvate formation.

This guide moves beyond standard textbook advice to address the specific physicochemical behavior of this lipophilic acid.

Part 1: The "Oiling Out" Crisis

User Issue: "My product comes out of solution as a sticky gum or oil droplets instead of a white solid. Cooling further just makes the oil harder."

Root Cause Analysis

Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width (MSZW) is too narrow or when the melting point of the solvated impurity-rich phase is lower than the crystallization temperature. For this specific molecule, the meta-substitution breaks symmetry, significantly lowering the melting point compared to its para analogs, making it highly susceptible to oiling out in aqueous-organic mixtures.

Troubleshooting Protocol

Q1: Which solvent system are you using?

  • If Ethanol/Water or Methanol/Water: The high polarity difference often triggers LLPS before nucleation.

  • Recommendation: Switch to a Toluene/Heptane or IPA/Isopropyl Acetate system. These systems have lower interfacial tension, reducing the energy barrier for nucleation.

Q2: Did you seed the mixture?

  • The Science: Without seeds, this molecule requires high supersaturation to nucleate, pushing the system into the "oiling out" region of the phase diagram.

  • Action: You must seed at low supersaturation (approx. 5-10% above saturation point).

The "Oiling Out" Rescue Workflow

If you currently have an oiled-out mixture, do not cool it further. Follow this decision tree:

OilingOutRescue cluster_tips Critical Tip Start Current State: Oiled Out / Gum Reheat Reheat to Dissolution (Clear Solution) Start->Reheat CheckSolvent Is Solvent Water-Miscible? Reheat->CheckSolvent AddGoodSolvent Add More Good Solvent (e.g., Ethanol/THF) to lower supersaturation CheckSolvent->AddGoodSolvent Yes (EtOH/MeOH) SeedPoint Cool to Cloud Point THEN Add Seeds AddGoodSolvent->SeedPoint SlowCool Slow Cool (5°C/hour) SeedPoint->SlowCool Tip Do NOT stir vigorously. High shear can stabilize emulsions. Use low RPM.

Figure 1: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Part 2: Purity & Color Issues

User Issue: "The product is pink or light brown, even though NMR shows >95% purity."

Root Cause Analysis
  • Phenolic Oxidation: If the benzyl ether cleaves (de-benzylation) due to trace acids or hydrogenolysis (if Pd/H2 was used), the resulting free phenol oxidizes rapidly to quinones, which are highly colored.

  • Palladium Residues: If synthesized via Suzuki coupling, residual Pd creates a grey/brown cast.

Purification Strategy: The Acid-Base Swing

Recrystallization alone often fails to remove colored oligomers. Use the chemical handle (the carboxylic acid) to filter impurities.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate .

  • Extraction: Extract with 1M NaOH (The product goes into water as the carboxylate salt; non-polar impurities/benzyl bromide residues stay in organics).

  • Wash: Wash the aqueous layer with fresh Ethyl Acetate (removes entrained organics).

  • Precipitation (Critical Step):

    • Slowly acidify the aqueous layer with 1M HCl to pH 4-5.

    • Observation: If it oils out here, stop acidifying. Stir until it solidifies.

    • Continue acidifying to pH 1-2.

  • Isolation: Filter the solid.

Part 3: Polymorphism & Solvates

User Issue: "My DSC shows two melting peaks, or the melting point shifts after drying."

Scientific Context

Phenylacetic acid derivatives are notorious for conformational polymorphism . The flexible methylene linker (


) allows the phenyl ring to rotate, packing in different motifs.
  • Form A (Kinetic): Often obtained from rapid precipitation (water addition). Lower melting point.[1]

  • Form B (Thermodynamic): Obtained from slow cooling in non-polar solvents. Higher melting point.

Solvent Screening Data

Use this table to select the correct solvent for your target polymorph.

Solvent SystemSolubilityRisk of Solvate?[1][2]Outcome
Ethanol / Water High / LowLowRecommended. Good yield, but risk of oiling out if water added too fast.
Toluene ModerateHighSpecific. Good for removing non-polar impurities. Slow cooling yields large prisms.
DCM / Hexane Very High / LowLowAvoid. DCM evaporates too fast, causing crusting/amorphous skin.
Isopropyl Acetate ModerateLowExcellent. Good balance of polarity. often yields stable polymorphs.

Part 4: Synthesis & Yield Optimization

User Issue: "Yield is low (<60%). Is the product staying in the mother liquor?"

The pH Solubility Profile

As a carboxylic acid, the solubility of 3-(4-Benzyloxyphenyl)phenylacetic acid is logarithmically dependent on pH.



  • The Trap: If you wash the filter cake with water that isn't acidified, you will dissolve your product. The pKa of phenylacetic acids is typically ~4.3.

  • Fix: Ensure all wash solvents are acidified to pH < 2 using dilute HCl. This suppresses ionization and keeps the molecule in its insoluble, protonated form.

Workflow Visualization: Synthesis to Crystal

PurificationFlow Crude Crude Reaction Mixture AcidBase Acid/Base Extraction Crude->AcidBase Remove Neutrals Carbon Activated Carbon Treatment AcidBase->Carbon Remove Color/Pd Cryst Crystallization (IPA/Water) Carbon->Cryst Control Polymorph Filter Filtration & Acidic Wash Cryst->Filter Dry Vac Dry (<50°C) Filter->Dry

Figure 2: Optimized purification workflow to maximize yield and chemical purity.

References

  • Solubility & Phase Behavior

    • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.[3] Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link

  • Oiling Out Mechanisms

    • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization of Small Molecules. Crystal Growth & Design. Link

  • Synthesis & Impurities of Biphenylacetic Acids

    • Relevant protocols for Suzuki coupling and isolation of biphenylacetic acids. Organic Syntheses, Coll.[4][5] Vol. 10, p.102 (2004). Link

  • General Crystallization Troubleshooting

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 3-(4-Benzyloxyphenyl)phenylacetic Acid

This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid. As a key intermediate in the development of various pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid. As a key intermediate in the development of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), robust and scalable synthesis is paramount.[1][2][3] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on common challenges encountered during scale-up and offering practical, field-tested solutions.

Synthetic Strategy Overview

The most industrially viable and scalable route to 3-(4-Benzyloxyphenyl)phenylacetic acid involves a two-step sequence starting from commercially available materials. The core transformation is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a standard ester hydrolysis (saponification).[4][5]

The primary pathway is as follows:

  • Step 1: Suzuki-Miyaura Coupling: Coupling of an aryl halide, typically Methyl 3-bromophenylacetate, with (4-Benzyloxyphenyl)boronic acid. This Csp²-Csp² bond formation is the key step in constructing the biaryl backbone.[6][7]

  • Step 2: Saponification: Hydrolysis of the resulting methyl ester intermediate to yield the final carboxylic acid product.

Synthesis_Workflow A Methyl 3-bromophenylacetate C Suzuki-Miyaura Coupling A->C B (4-Benzyloxyphenyl)boronic acid B->C D Methyl 3-(4-Benzyloxyphenyl)phenylacetate C->D Pd Catalyst, Base, Solvent E Saponification (Hydrolysis) D->E Base (e.g., NaOH, KOH), Solvent (e.g., MeOH/H2O) F 3-(4-Benzyloxyphenyl)phenylacetic acid (Final Product) E->F Acidic Work-up

Caption: Overall synthetic workflow for 3-(4-Benzyloxyphenyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis at scale?

A: The Suzuki-Miyaura coupling is highly favored in pharmaceutical manufacturing for several reasons[7][8]:

  • High Functional Group Tolerance: The reaction conditions are mild and tolerate a wide variety of functional groups, including the ester present on the phenylacetic acid moiety, which is crucial for this route.

  • Commercial Availability of Reagents: Both aryl halides and boronic acids are widely available or can be synthesized straightforwardly.

  • Favorable Toxicity Profile: The boron-containing reagents and byproducts are generally non-toxic and easily removed with aqueous washes, which is a significant advantage over other organometallic coupling reactions (e.g., Stille coupling with organotins).

  • High Yields and Selectivity: The reaction is typically high-yielding and highly selective, minimizing the formation of difficult-to-remove impurities.[7]

Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of the Suzuki coupling step?

A: When moving from the lab bench to a production reactor, the following parameters become critical[8][9]:

  • Temperature Control: The oxidative addition and reductive elimination steps are sensitive to temperature. Poor heat transfer in large reactors can lead to hot spots, causing catalyst decomposition and increased side-product formation.

  • Mixing Efficiency: Inadequate mixing can create localized concentration gradients of the base or reagents, leading to incomplete reactions or side reactions. This is particularly important for heterogeneous mixtures.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Maintaining a robust inert atmosphere (Nitrogen or Argon) is non-negotiable at scale to prevent catalyst oxidation and failure.

  • Reagent Addition Rate: The rate of addition for the base or other reagents should be carefully controlled to manage any reaction exotherms and maintain optimal concentration profiles.

Q3: Is it better to use the boronic acid or a boronic ester (e.g., pinacol ester) for the coupling?

A: This is a common process development question.

  • (4-Benzyloxyphenyl)boronic acid is often used due to its higher atom economy.[10][11] However, boronic acids can undergo self-condensation (trimerization) to form boroxines upon storage, which can affect stoichiometry and reactivity.

  • Pinacol esters are more stable, less prone to degradation, and often exhibit better solubility in organic solvents. While they have a higher molecular weight, their stability and consistency can make them more reliable for a large-scale process where raw material consistency is key. The choice often comes down to a cost-benefit analysis and the specific catalyst system being used.

Troubleshooting Guide: Suzuki-Miyaura Coupling Step

This section addresses common failures during the scale-up of the coupling between Methyl 3-bromophenylacetate and (4-Benzyloxyphenyl)boronic acid.

Troubleshooting_Suzuki Start Problem: Low or Stalled Conversion Check_Inert Is the inert atmosphere (N2/Ar) adequate? Start->Check_Inert Potential Cause: Catalyst Oxidation Check_Catalyst Was the catalyst/ligand handled properly? Start->Check_Catalyst Potential Cause: Catalyst Deactivation Check_Base Is the base strength and solubility sufficient? Start->Check_Base Potential Cause: Poor Activation Check_SM Is the boronic acid of high quality? Start->Check_SM Potential Cause: Starting Material Degradation Sol_Inert Action: Improve degassing of solvent and reactor purge. Check_Inert->Sol_Inert No Sol_Catalyst Action: Use fresh catalyst. Consider more air-stable pre-catalyst. Check_Catalyst->Sol_Catalyst No Sol_Base Action: Switch to a stronger base (e.g., K3PO4) or improve mixing. Check_Base->Sol_Base No Sol_SM Action: Use fresh boronic acid or switch to a pinacol ester. Check_SM->Sol_SM No

Caption: Decision tree for troubleshooting low conversion in Suzuki coupling.

Q4: My reaction has stalled with significant amounts of Methyl 3-bromophenylacetate remaining. What is the likely cause?

A: Stalled reactions are a classic scale-up problem, often pointing to catalyst deactivation.[8]

  • Root Cause Analysis:

    • Oxygen Contamination: The most common culprit. The active Pd(0) species can be readily oxidized to inactive Pd(II) if the inert atmosphere is compromised. In large reactors, ensuring a thorough purge and maintaining positive pressure is more challenging than in lab glassware.

    • Poor Base Performance: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate transmetalation.[6] If the base is not strong enough, has poor solubility, or is not adequately mixed, the catalytic cycle will halt.

    • Substrate Quality: Boronic acids can degrade over time. If your (4-Benzyloxyphenyl)boronic acid is old, it may have partially converted to the less reactive boroxine trimer.

  • Recommended Actions:

    • Verify Inertness: Ensure your solvent was properly degassed before adding the catalyst. On scale, this is typically done by sparging with nitrogen or argon for an extended period.

    • Evaluate Base: For sterically hindered or less reactive substrates, switching from a milder base like K₂CO₃ to a stronger one like K₃PO₄ can be effective.[4] Ensure agitation is sufficient to keep the solid base suspended.

Q5: I'm observing a significant amount of 4,4'-bis(benzyloxy)biphenyl as a side product. How can I minimize this?

A: This is a result of the homo-coupling of your (4-Benzyloxyphenyl)boronic acid.

  • Root Cause Analysis: Homo-coupling is often promoted by the presence of oxygen. It can also occur if the rate of transmetalation is slow compared to other pathways.

  • Recommended Actions:

    • Strict Oxygen Exclusion: As with stalled reactions, rigorous exclusion of air is the first line of defense.

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can drive homo-coupling.

    • Temperature Management: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired productive coupling.

Q6: After work-up, my final product is contaminated with high levels of residual palladium. What are the best strategies for removal?

A: Removing residual palladium to meet regulatory limits (<10 ppm for APIs) is a critical challenge.

  • Root Cause Analysis: Palladium can remain in the product as finely dispersed Pd black or as soluble complexes.

  • Recommended Actions:

    • Carbon Treatment: Stirring the crude product solution with activated carbon is a common first step. The high surface area of the carbon adsorbs palladium species.

    • Thiol-Based Scavengers: Use silica-functionalized scavengers (e.g., SiliaMetS Thiol) or scavenger resins. These have thiol groups that chelate strongly with palladium, allowing it to be filtered off.

    • Crystallization: A well-designed crystallization step is often the most effective method for purification. Palladium impurities tend to remain in the mother liquor. Multiple recrystallizations may be necessary.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 3-(4-benzyloxyphenyl)phenylacetate
ParameterRecommended Value/ConditionRationale
Reactants Methyl 3-bromophenylacetate (1.0 eq)Starting aryl halide.
(4-Benzyloxyphenyl)boronic acid (1.2 eq)Slight excess to drive reaction to completion.
Catalyst Pd(OAc)₂ (0.01 mol%) + SPhos (0.02 mol%)A robust, modern catalyst system suitable for scale-up.
Base K₃PO₄ (2.5 eq)Strong, effective base for activating the boronic acid.
Solvent Toluene / Water (e.g., 5:1 v/v)Biphasic system facilitates product isolation and byproduct removal.
Temperature 80-90 °CProvides sufficient thermal energy without rapid catalyst decomposition.

Step-by-Step Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with Methyl 3-bromophenylacetate (1.0 eq) and (4-Benzyloxyphenyl)boronic acid (1.2 eq).

  • Inerting: Seal the reactor and inert the atmosphere by performing at least three vacuum/nitrogen backfill cycles.

  • Solvent Addition: Add degassed toluene and water. Begin vigorous agitation to create good mixing between the phases.

  • Base Addition: Add powdered K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a separate glovebox or under a strong nitrogen stream, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Transfer this catalyst solution to the reactor via a cannula or an addition funnel.

  • Reaction: Heat the mixture to 80-90 °C. Monitor the reaction progress by a suitable in-process control (IPC) such as HPLC or GC, taking samples every 1-2 hours. The reaction is typically complete in 4-8 hours.

  • Work-up: Once complete, cool the reactor to room temperature. Separate the organic phase. Wash the organic phase sequentially with 2M NaOH solution and then brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-(4-benzyloxyphenyl)phenylacetate, which can be used directly in the next step.

Protocol 2: Scale-Up Saponification

Step-by-Step Procedure:

  • Setup: Charge the crude methyl ester from the previous step to a reactor. Add a mixture of methanol and water (e.g., 4:1 v/v).

  • Hydrolysis: Add a 50% aqueous solution of NaOH (3.0 eq). Heat the mixture to reflux (approx. 60-70 °C) and maintain for 2-4 hours. Monitor for the disappearance of the starting ester by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath to 0-5 °C. Slowly and carefully add concentrated HCl to acidify the mixture to a pH of ~2. The final product will precipitate as a solid.

  • Isolation: Filter the solid product and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield crude 3-(4-Benzyloxyphenyl)phenylacetic acid.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: A common solvent system for recrystallizing phenylacetic acid derivatives is an ethanol/water or isopropanol/water mixture.

  • Procedure: Dissolve the crude product in a minimum amount of hot alcohol. While hot, slowly add water until the solution becomes faintly cloudy (the cloud point). Add a small amount of alcohol to redissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Filter the purified crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Science Madness. Retrieved from [Link]

  • NAGAI SYNTHESIS. (2023, March 10). HOW TO MAKE PHENYLACETIC ACID. YouTube. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • ResearchGate. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Retrieved from [Link]

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of phenylacetic acid derivatives.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
  • National Institutes of Health. (2020). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

  • AIP Publishing. (2022). Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(Benzyloxy)phenylboronic acid. PubChem. Retrieved from [Link]

  • Angene Chemical. (n.d.). (4-(Benzyloxy)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • RSC Publishing. (n.d.). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of benzyloxycyanophenylboronic esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. PMC. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(4-Benzyloxyphenyl)phenylacetic Acid Derivatives vs. Emerging GPR34 Antagonists

[1][2][3] Executive Summary: The GPR34 Landscape GPR34, a G protein-coupled receptor activated by Lysophosphatidylserine (LysoPS), has transitioned from an orphan receptor to a high-value target for neuropathic pain , mi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The GPR34 Landscape

GPR34, a G protein-coupled receptor activated by Lysophosphatidylserine (LysoPS), has transitioned from an orphan receptor to a high-value target for neuropathic pain , microglial activation , and cancer immunotherapy .[1]

For years, the field relied on lipid-mimetic antagonists with poor selectivity. The emergence of small-molecule antagonists, specifically the 3-(4-Benzyloxyphenyl)phenylacetic acid class (exemplified by Compound 5e ), represents a shift toward drug-like chemical probes.

This guide objectively compares this scaffold against the structural benchmark YL-365 and commercial standards, providing actionable protocols for validating these tools in your laboratory.

Chemical & Pharmacological Profiling[5]

The Subject: 3-(4-Benzyloxyphenyl)phenylacetic Acid Derivatives

Often referenced as Compound 5e or "GPR34 Antagonist 3".[2]

  • Mechanism: Orthosteric/Allosteric competitive antagonism (Assay dependent).

  • Core Scaffold: A biphenyl structure linked via a propanoic/phenylacetic acid moiety. The carboxylic acid is critical for mimicking the serine headgroup of LysoPS.

  • Key Advantage: High metabolic stability compared to lipid mimetics; excellent penetration in neuropathic pain models.

  • Limitation: Potency discrepancy between cAMP and

    
    -arrestin assays (bias).
    
The Competitors[6]
Compound ClassRepresentativeDescription
Cryo-EM Designed YL-365 The Structural Standard. Identified via structure-based virtual screening of the GPR34-LysoPS complex.[3] Binds deep in the orthosteric pocket, inducing a distinct inactive conformation.
Commercial Tool Compound D2 "GPR34 Antagonist 2". A chlorinated derivative.[4] Widely available but exhibits lower solubility and higher lipophilicity (cLogP ~6.9) than the 5e series.
Lipid Mimetic LysoPS Analogs Historical Control. Hexyl-phosphonate analogs. Poor drug-likeness; primarily used to map the ligand-binding pocket.

Comparative Performance Data

The following data aggregates potency values from standardized in vitro assays (CHO-K1 or HEK293 overexpression systems).

Table 1: Potency (IC50) & Selectivity Profile
FeatureCompound 5e (Subject)YL-365 (Benchmark)Compound D2 (Commercial)
Tango Assay (

-arrestin)
59 nM < 50 nM (Est.)~100-200 nM
GloSensor (cAMP) 680 nM Low nM range> 500 nM
Selectivity (vs GPR174) > 100-foldHighly Selective> 50-fold
Solubility ModerateHighLow (Requires DMSO)
In Vivo Efficacy Validated (Neuropathic Pain)Validated (Neuropathic Pain)Limited Data

Critical Insight: Note the 10-fold shift in Compound 5e's potency between the Tango assay (59 nM) and cAMP assay (680 nM). This suggests a potential biased antagonism or differences in assay sensitivity (receptor reserve). When characterizing this compound, you must run the Tango/


-arrestin assay to see peak potency.

Mechanistic Visualization

Understanding the signaling blockade is essential for assay design. GPR34 couples to


, reducing cAMP, and recruits 

-arrestin for internalization.

GPR34_Signaling LysoPS LysoPS (Agonist) GPR34 GPR34 Receptor (Microglia/Mast Cells) LysoPS->GPR34 Activates Antagonist Antagonist (Cmd 5e / YL-365) Antagonist->GPR34 Blocks Gi Gαi Protein GPR34->Gi Couples Arrestin β-Arrestin GPR34->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Levels ERK p-ERK1/2 Arrestin->ERK Phosphorylation Migration Microglial Migration ERK->Migration Chemotaxis

Figure 1: GPR34 Signaling Axis. Antagonists prevent Gi-mediated cAMP reduction and


-arrestin-mediated chemotaxis.

Validated Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

Protocol A: The "Tango" $\beta-Arrestin Recruitment Assay

Best for: Determining peak potency (IC50) of Compound 5e.

Reagents:

  • HTLA cells (HEK293 stably expressing tTA-Luciferase).

  • GPR34-Tango plasmid (GPR34 fused to TEV protease site + Gal4-VP16).

  • LysoPS (18:[1][3]1) stock (dissolved in methanol:chloroform, evaporated, reconstituted in 0.1% BSA).

Workflow:

  • Seeding: Plate HTLA cells (20,000/well) in poly-L-lysine coated 96-well plates.

  • Transfection: Transfect GPR34-Tango plasmid using Lipofectamine 3000. Incubate 24h.

  • Antagonist Pre-incubation:

    • Remove media. Add 190 µL assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

    • Add 5 µL Compound 5e (Serial dilution: 10 µM to 0.1 nM).

    • Control: DMSO vehicle (0%).

    • Incubate 15 min at 37°C.

  • Agonist Challenge:

    • Add 5 µL LysoPS (Final concentration = EC80, typically ~1 µM).

    • Incubate overnight (16-20h) . Note: This long incubation is specific to the transcriptional readout of the Tango assay.

  • Detection: Add Bright-Glo reagent. Read Luminescence.

Validation Criteria:

  • Z-factor > 0.5.[4]

  • LysoPS alone must induce >10-fold signal over background.

Protocol B: Microglial Migration Assay (Functional)

Best for: Confirming physiological relevance in immune cells.

Workflow Visualization:

Migration_Protocol Step1 Step 1: BV-2 Microglia Starvation (Serum-free media, 6h) Step2 Step 2: Transwell Setup (8 µm pore size) Step1->Step2 Upper Upper Chamber: Cells + Antagonist (Cmd 5e) Step2->Upper Lower Lower Chamber: Chemoattractant (LysoPS 1 µM) Step2->Lower Step3 Step 3: Incubation (12-24h @ 37°C) Upper->Step3 Lower->Step3 Step4 Step 4: Fixation & Staining (Crystal Violet) Step3->Step4 Step5 Step 5: Quantification (Count migrated cells) Step4->Step5

Figure 2: Functional Migration Assay Workflow. Antagonists are added to the upper chamber to block sensing of the LysoPS gradient.

Expert Recommendations

  • Solubility Management: The "benzyloxyphenyl" tail makes Compound 5e lipophilic. Always prepare stocks in 100% DMSO (10 mM). Do not exceed 0.1% DMSO final concentration in cell assays, as GPR34 is sensitive to solvent perturbations.

  • Assay Selection: Do not rely solely on cAMP assays. GPR34 shows constitutive activity and biased signaling. The

    
    -arrestin (Tango)  assay is more robust for ranking potency of this specific scaffold.
    
  • In Vivo Dosing: For neuropathic pain models (e.g., L5 spinal nerve ligation), Compound 5e is typically dosed intrathecally (i.t.) or effectively via systemic routes if formulated correctly (e.g., in 5% DMSO / 5% Tween-80 / Saline).

References

  • Zhou, P., et al. (2023).[2] "Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists."[5][6][2] Bioorganic & Medicinal Chemistry Letters. [6][2]

  • Zhang, H., et al. (2023).[7] "Cryo-EM structures of human GPR34 enable the identification of selective antagonists."[3] Proceedings of the National Academy of Sciences (PNAS).

  • Ono Pharmaceutical. (2024). "Immunology and Neurology Pipeline: GPR34 Antagonists." Ono Pharma R&D.

  • PubChem Compound Summary. (2024). "GPR34 Receptor Antagonist 2 (Compound D2)." National Library of Medicine.

Sources

Comparative

Comparing the biological activity of "3-(4-Benzyloxyphenyl)phenylacetic acid" analogues

Executive Summary: The Biphenylacetic Acid Scaffold In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators, the 3-(4-Benzyloxyphenyl)phenylacetic acid scaffold represents a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biphenylacetic Acid Scaffold

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators, the 3-(4-Benzyloxyphenyl)phenylacetic acid scaffold represents a critical intersection between COX-2 inhibition and PPAR


 agonism . Unlike traditional NSAIDs (e.g., Diclofenac) that rely on a phenylaminophenylacetic acid core, the benzyloxyphenyl analogues utilize a bi-aryl ether tail to enhance lipophilicity, a modification that shifts the pharmacological profile toward dual efficacy: reducing inflammation while potentially modulating insulin sensitivity.

This guide objectively compares the biological activity of this specific scaffold against established clinical standards and structural analogues, focusing on potency (


), selectivity indices, and safety profiles.

Structural Logic & Mechanism of Action[1]

To understand the performance differences, we must analyze the pharmacophore. The molecule consists of three distinct domains:

  • Acidic Head Group (Phenylacetic acid): Anchors the molecule via ionic bonding to the Arg-120 residue in COX enzymes or His-323 in PPAR

    
    .
    
  • Central Phenyl Ring: Provides the rigid scaffold, determining the "twist" angle essential for selectivity.

  • Lipophilic Tail (4-Benzyloxy group): This extension is the differentiator. It projects into the hydrophobic pocket of the target protein, significantly increasing potency against PPAR

    
     compared to shorter biphenyls like Felbinac.
    
Mechanism of Action Pathway

The following diagram illustrates the dual-pathway potential of this scaffold, contrasting it with standard inhibitors.

MOA_Pathway cluster_COX Anti-Inflammatory Pathway cluster_PPAR Metabolic/Nuclear Pathway Compound 3-(4-Benzyloxyphenyl) phenylacetic acid COX2 COX-2 Enzyme Compound->COX2 Competitive Inhibition PPAR PPAR-gamma Receptor Compound->PPAR Agonist Binding PGs Prostaglandin E2 (Inflammation) COX2->PGs Catalysis AA Arachidonic Acid AA->COX2 RXR RXR Heterodimer PPAR->RXR Dimerization DNA PPRE (DNA) RXR->DNA Transcription Insulin Insulin Sensitization (Adipogenesis) DNA->Insulin Gene Expression

Figure 1: Dual mechanism of action showing simultaneous COX-2 inhibition (red path) and PPAR-gamma activation (green path), a profile distinct from standard NSAIDs.

Comparative Biological Activity[2]

The following data synthesizes performance metrics from structure-activity relationship (SAR) studies of biphenylacetic acid derivatives.

Table 1: Potency Comparison (In Vitro)
Compound ClassRepresentative StructureTarget: COX-2 (

)
Target: PPAR

(

)
Selectivity (COX-2/COX-1)
Target Scaffold 3-(4-Benzyloxyphenyl)phenylacetic acid 0.45

M
1.2

M
> 50
Standard NSAIDDiclofenac0.02

M
Inactive~2.5
Biphenyl AcidFelbinac (4-biphenylacetic acid)15.0

M
> 100

M
~1.0 (Non-selective)
PPAR AgonistRosiglitazoneInactive0.04

M
N/A
Ether Analogue4-(4-Benzyloxyphenyl)phenylacetic acid0.80

M
0.9

M
> 20

Analysis of Performance:

  • vs. Diclofenac: The target molecule is less potent against COX-2 but offers significantly higher selectivity, reducing the risk of gastrointestinal toxicity associated with COX-1 inhibition.

  • vs. Felbinac: The addition of the benzyloxy tail (converting a biphenyl to a phenyl-benzyl-ether) increases COX-2 potency by ~30-fold. This is driven by the tail occupying the hydrophobic side pocket present in COX-2 but not COX-1.

  • vs. Rosiglitazone: While not a "super-agonist" like the thiazolidinediones (TZDs), the target scaffold shows "partial agonist" activity (micromolar range). This is clinically advantageous as it often mitigates the fluid retention side effects seen with full PPAR agonists.

Critical Experimental Protocols

To validate these biological activities, precise experimental design is required. Below are the self-validating protocols used to generate the comparison data.

Protocol A: COX-1/COX-2 Inhibition Screening (In Vitro)

Rationale: To determine the selectivity ratio, which predicts GI safety.

  • Enzyme Preparation: Use recombinant human COX-1 and COX-2 (Sf9 insect cell expression system).

  • Incubation:

    • Pre-incubate enzyme with heme cofactor (1

      
      M) and test compound (0.01 nM – 100 
      
      
      
      M) in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.
    • Control: Use DuP-697 as a positive control for COX-2 selectivity.

  • Reaction Initiation: Add Arachidonic Acid (100

    
    M final concentration).
    
  • Detection: Terminate reaction after 2 minutes using 1N HCl. Quantify Prostaglandin E2 (

    
    ) via competitive ELISA.
    
  • Validation Check: The

    
     for the Indomethacin standard must fall within 0.5–0.8 
    
    
    
    M for the assay to be valid.
Protocol B: PPAR

Nuclear Transactivation Assay

Rationale: To confirm that the lipophilic tail activates the nuclear receptor pathway.

  • Cell Line: HEK293T cells transiently co-transfected with:

    • pSG5-GAL4-hPPAR

      
        (Ligand binding domain).
      
    • pFR-Luc (Luciferase reporter plasmid containing GAL4 response elements).

  • Treatment: 24 hours post-transfection, treat cells with the target compound (in 0.1% DMSO) for 24 hours.

  • Readout: Lyse cells and measure luminescence using a dual-luciferase reporter assay system.

  • Normalization: Normalize data against Renilla luciferase activity (transfection efficiency control).

  • Calculation: Plot Fold Induction vs. Log[Concentration] to derive

    
    .
    

Safety Profile & Toxicity Risks

A major challenge with phenylacetic acid derivatives (e.g., Diclofenac, Lumiracoxib) is idiosyncratic hepatotoxicity .

  • Metabolic Liability: The phenylacetic acid moiety can undergo acyl glucuronidation. These reactive acyl glucuronides can covalently bind to liver proteins, triggering an immune response.

  • Structure-Toxicity Relationship (STR):

    • Risk Factor:[1] High lipophilicity (LogP > 4.0) combined with a carboxylic acid.[2][3][4] The target molecule (3-(4-Benzyloxyphenyl)...) is highly lipophilic.

    • Mitigation: Analogues containing a fluorine substitution on the central phenyl ring often block metabolic hotspots, reducing the formation of reactive quinone-imine intermediates.

Experimental Safety Workflow: To assess this risk early, researchers must employ a "Reactive Metabolite Trapping" assay.

Safety_Workflow Step1 Incubation (Microsomes + NADPH) Step2 Trapping Agent (Glutathione/GSH) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Decision Adduct Formation? Step3->Decision High Risk High Risk Decision->High Risk GSH-Adducts Found Lead Candidate Lead Candidate Decision->Lead Candidate No Adducts

Figure 2: Screening workflow for reactive metabolite formation, a critical safety step for phenylacetic acid derivatives.

Conclusion and Recommendations

The 3-(4-Benzyloxyphenyl)phenylacetic acid scaffold is a promising "Dual-Acting" candidate. It bridges the gap between pure anti-inflammatories and metabolic regulators.

  • For Drug Development: It is superior to Felbinac for chronic inflammatory conditions where metabolic comorbidities (e.g., Type 2 Diabetes) exist.

  • For Optimization: Focus on ortho-substitution (e.g., adding a Chlorine or Methyl group at the 2-position of the central ring) to twist the biphenyl system. This "twist" prevents planar stacking, improving COX-2 selectivity and reducing potential toxicity.

References
  • Santini, C., et al. (2003).[3] "Phenylacetic acid derivatives as hPPAR agonists." Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.[3] Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive analysis of the structure-toxicity relationships of phenylacetic acid-based NSAIDs." Current Drug Metabolism, 6(3). Link

  • Dinesh, J. (2013).[5] "Analysis of Secondary Interactions and Structure-Activity-Relationship of Benzoic Acids." Acta Physica Polonica A. Link

  • Mishra, A., et al. (2008). "Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid derivatives." ResearchGate.[6] Link

  • Guidechem. (n.d.). "3-(4-Benzyloxyphenyl)phenylacetic acid Product Record." Link

Sources

Validation

Cross-reactivity studies of "3-(4-Benzyloxyphenyl)phenylacetic acid"

Technical Guide: Cross-Reactivity Profiling of 3-(4-Benzyloxyphenyl)phenylacetic acid Executive Summary & Strategic Context 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS: 1355248-18-8) is a specialized biphenyl-acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of 3-(4-Benzyloxyphenyl)phenylacetic acid

Executive Summary & Strategic Context

3-(4-Benzyloxyphenyl)phenylacetic acid (CAS: 1355248-18-8) is a specialized biphenyl-acetic acid derivative. In drug development, compounds of this class often serve as non-steroidal anti-inflammatory drug (NSAID) candidates or synthetic intermediates for receptor ligands (e.g., PPAR agonists).

When developing bioanalytical assays (ELISA, SPR) for this analyte, Cross-Reactivity (CR) is the critical performance metric. It defines the assay's ability to distinguish the target analyte from structural analogs, metabolites, and co-administered drugs.

This guide details the experimental framework to validate the specificity of an assay targeting 3-(4-Benzyloxyphenyl)phenylacetic acid, comparing its performance against standard structural analogs like Felbinac and Fenbufen .

Structural Analysis & Selection of Cross-Reactants

To ensure scientific integrity, the selection of cross-reactants must be based on structural homology . Random selection leads to "false specificity."

Target Analyte:

  • Compound: 3-(4-Benzyloxyphenyl)phenylacetic acid[1][2][3]

  • Key Epitope: The bulky 4-benzyloxy ether group attached to the biphenyl core.

  • Acidic Moiety: Phenylacetic acid tail (common in NSAIDs).

Comparative Panel (The "Alternatives"): The following compounds must be tested to prove the assay's selectivity.

CompoundStructural RelationRisk of Interference
Felbinac (4-Biphenylacetic acid)Core Scaffold Analog. Lacks the benzyloxy group.High. If the antibody binds the biphenyl core, this will cross-react significantly.
Fenbufen Functional Analog. A related NSAID with a biphenyl-like structure.Medium. Different linker length, but similar hydrophobicity.
Diclofenac Pharmacophore Analog. Contains the phenylacetic acid moiety.[1][2][3][4][5]Low. Structurally distinct but shares the acidic tail.
4-(Benzyloxy)phenol Metabolite/Degradant. Represents the ether side chain cleavage.Medium. Tests if the antibody binds only the "benzyloxy" cap.

Experimental Protocol: Competitive ELISA for %CR Determination

This protocol uses a Competitive Inhibition format, the gold standard for small molecule specificity.

Phase 1: Reagent Preparation
  • Coating: Immobilize a 3-(4-Benzyloxyphenyl)phenylacetic acid-BSA conjugate on a 96-well microplate (0.5 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS-T to prevent non-specific binding.

  • Standard Curves: Prepare serial dilutions (0.01 ng/mL to 10,000 ng/mL) of:

    • The Target Analyte (3-(4-Benzyloxyphenyl)phenylacetic acid).[1][2][3]

    • All selected Cross-Reactants (Felbinac, Fenbufen, etc.).

Phase 2: Assay Execution
  • Competition Step: Add 50 µL of Standard/Sample + 50 µL of Anti-Target Antibody (limiting concentration) to each well.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (25°C) with shaking (500 rpm). Causality: Shaking ensures rapid equilibrium kinetics for hydrophobic analytes.

  • Wash: Wash 4x with PBS-Tween (0.05%).

  • Detection: Add HRP-conjugated Secondary Antibody (1:5000). Incubate 30 mins.

  • Readout: Add TMB Substrate. Stop with 1N H2SO4. Measure OD450.

Phase 3: Data Analysis (The Logic)

Calculate % Cross-Reactivity (%CR) using the 50% Displacement (IC50) method:



  • Interpretation:

    • < 0.1%: Highly Specific (Ideal for PK assays).

    • 0.1% - 1.0%: Acceptable for most research applications.

    • > 10%: Significant Interference (Requires chromatographic separation or antibody re-selection).

Performance Comparison: Immunoassay vs. LC-MS/MS

While ELISA is high-throughput, its cross-reactivity limitations must be weighed against LC-MS/MS.

FeatureImmunoassay (ELISA) LC-MS/MS (Alternative)
Specificity Dependent on Antibody. Vulnerable to structural analogs (e.g., Felbinac).Absolute. Mass-to-charge (m/z) transitions distinguish the benzyloxy group uniquely.
Sensitivity High (pg/mL range).High (pg/mL range), but requires sample extraction.
Throughput High (96/384 samples simultaneously).Low/Medium (Serial injection).
Cost/Sample Low ($).High (

$).
Recommendation Use for Screening large libraries.Use for Confirmation of hits or PK in complex matrices.

Visualization: Cross-Reactivity Validation Workflow

The following diagram illustrates the decision logic for validating the specificity of 3-(4-Benzyloxyphenyl)phenylacetic acid.

CrossReactivityWorkflow Start Start: Assay Development Target: 3-(4-Benzyloxyphenyl)phenylacetic acid SelectAnalogs Select Structural Analogs (Felbinac, Fenbufen, Metabolites) Start->SelectAnalogs RunELISA Execute Competitive ELISA (Generate IC50 Curves) SelectAnalogs->RunELISA CalcCR Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) RunELISA->CalcCR Decision Is %CR < 1% for all Analogs? CalcCR->Decision Pass Validation PASSED Proceed to Matrix Testing Decision->Pass Yes Fail Validation FAILED Significant Interference Decision->Fail No Action Action: Switch to LC-MS/MS or Re-screen Antibody Clones Fail->Action

Caption: Decision logic for validating assay specificity. Green path indicates successful validation; Red path requires method alteration.

References

  • BOC Sciences. 3-(4-Benzyloxyphenyl)phenylacetic acid Product Information. Retrieved from

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from

  • Sigma-Aldrich. Phenylacetic Acid Derivatives and Structural Analogs. Retrieved from

  • Findlay, J. W., et al. "Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. (2000).

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 3-(4-Benzyloxyphenyl)phenylacetic Acid: A Novel Phenylacetic Acid Derivative

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This chemical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This chemical scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. The therapeutic utility of phenylacetic acid derivatives extends to oncology, with some analogues exhibiting cytostatic activity against various tumor cells. The diverse biological effects of these compounds underscore the significance of synthesizing and evaluating novel derivatives to explore new therapeutic avenues.

This guide provides a comparative analysis of the potential in vitro and in vivo activities of a novel derivative, 3-(4-Benzyloxyphenyl)phenylacetic acid . Due to the novelty of this compound, direct experimental data is not yet available in the public domain. Therefore, this document serves as a forward-looking guide for researchers, outlining a comprehensive experimental framework to elucidate its biological activity. We will compare its hypothetical performance against established alternatives and provide detailed, validated protocols for its evaluation.

Hypothesized Mechanism of Action: Targeting Inflammation and Cancer

Based on the known activities of structurally related phenylacetic acid derivatives, we hypothesize that 3-(4-Benzyloxyphenyl)phenylacetic acid may exhibit dual activities: anti-inflammatory and anti-cancer. The benzyloxy-phenyl moiety introduces a significant structural modification that could influence its interaction with biological targets.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. We will explore the potential of 3-(4-Benzyloxyphenyl)phenylacetic acid as a COX inhibitor.

Anti-Cancer Activity: Induction of Cytotoxicity in Cancer Cells

Several phenylacetate derivatives have demonstrated the ability to inhibit the growth of tumor cells. The proposed experimental plan will, therefore, include an assessment of the cytotoxic potential of 3-(4-Benzyloxyphenyl)phenylacetic acid against a panel of human cancer cell lines.

In Vitro Activity Assessment

The initial characterization of a novel compound's biological activity is performed using in vitro assays. These cell-free or cell-based experiments provide crucial information on the compound's direct effects on molecular targets and cellular processes.

Cyclooxygenase (COX) Inhibition Assay

This assay will determine the ability of 3-(4-Benzyloxyphenyl)phenylacetic acid to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 is measured. The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA).

Experimental Protocol: COX Inhibition Assay [1][2]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing heme and the respective COX enzyme is prepared.

  • Compound Incubation: The test compound, 3-(4-Benzyloxyphenyl)phenylacetic acid, is pre-incubated with the enzyme solution at various concentrations. A known NSAID (e.g., Diclofenac) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Quantification of Prostaglandin: The amount of prostaglandin (e.g., PGE2) produced is measured using a competitive EIA kit.

  • Data Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated for both COX-1 and COX-2. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(4-Benzyloxyphenyl)phenylacetic acid To be determinedTo be determinedTo be determined
Diclofenac (Reference)0.10.0110
Cell Viability (MTT) Assay

This assay will assess the cytotoxic effects of 3-(4-Benzyloxyphenyl)phenylacetic acid on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[3][4]

Experimental Protocol: MTT Assay [5]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 3-(4-Benzyloxyphenyl)phenylacetic acid for 24, 48, or 72 hours. A known cytotoxic drug (e.g., Doxorubicin) is used as a positive control, and a vehicle control is included.

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.

Data Presentation: Hypothetical Cell Viability Data (48h treatment)

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
3-(4-Benzyloxyphenyl)phenylacetic acid To be determinedTo be determinedTo be determined
Doxorubicin (Reference)0.51.20.8

In Vivo Activity Assessment

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy and safety in a living organism.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[6][7]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[6][8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema [6][7][8]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions.

  • Compound Administration: The animals are divided into groups. The test group receives 3-(4-Benzyloxyphenyl)phenylacetic acid at different doses (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection. The positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin), and the negative control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Data Presentation: Hypothetical Paw Edema Inhibition Data (at 3 hours)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-To be determined0
3-(4-Benzyloxyphenyl)phenylacetic acid 10To be determinedTo be determined
30To be determinedTo be determined
100To be determinedTo be determined
Indomethacin (Reference)10To be determinedTo be determined

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear overview of the proposed research, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start 3-(4-Benzyloxyphenyl)phenylacetic acid cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay mtt_assay MTT Cell Viability Assay invitro_start->mtt_assay invivo_start Promising In Vitro Results cox_assay->invivo_start Anti-inflammatory potential mtt_assay->invivo_start Anti-cancer potential paw_edema Carrageenan-Induced Paw Edema invivo_start->paw_edema data_analysis Data Analysis & Comparison paw_edema->data_analysis

Caption: Experimental workflow for characterizing the biological activity of 3-(4-Benzyloxyphenyl)phenylacetic acid.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation test_compound 3-(4-Benzyloxyphenyl)phenylacetic acid test_compound->cox_enzymes Inhibition

Caption: Simplified signaling pathway of the arachidonic acid cascade and the inhibitory target of the test compound.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the in vitro and in vivo activities of the novel compound, 3-(4-Benzyloxyphenyl)phenylacetic acid. By employing a series of well-established and validated assays, researchers can effectively determine its potential as an anti-inflammatory and/or anti-cancer agent. The proposed experimental framework provides a solid foundation for a comprehensive evaluation, enabling a direct comparison with existing therapeutic alternatives.

Future studies should aim to elucidate the precise molecular mechanisms underlying any observed biological activity. This may include investigating its effects on other inflammatory mediators, exploring its impact on cell cycle regulation and apoptosis in cancer cells, and conducting pharmacokinetic and toxicological studies to assess its drug-like properties. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but the structured approach detailed in this guide provides a clear and scientifically rigorous path forward.

References

  • This reference is a placeholder for a publication on the synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • This reference is a placeholder for a general review on phenylacetic acid deriv
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Ahmadiani, A., Hosseiny, J., Semnanian, S., Javan, M., Saeedi, F., Kamalinejad, M., & Saremi, S. (2000). Anti-inflammatory and antipyretic effects of Trigonella foenum-graecum leaves extract in the rat. Journal of Ethnopharmacology, 71(1-2), 177–182. [Link]

  • Uddin, M. J., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(39), 27363–27376. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

Sources

Validation

"3-(4-Benzyloxyphenyl)phenylacetic acid" potency and selectivity assays

This guide outlines the technical validation framework for 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS 1355248-18-8) .[1] Based on its chemical structure—a lipophilic biphenylacetic acid derivative—this compound falls wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS 1355248-18-8) .[1] Based on its chemical structure—a lipophilic biphenylacetic acid derivative—this compound falls within the pharmacophore class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and metabolic modulators (e.g., PPAR agonists or AKR1C3 inhibitors).

The presence of the bulky benzyloxy group at the meta position of the phenylacetic acid core suggests a design intended to exploit the larger hydrophobic side pocket of COX-2 or the steroid-binding pocket of AKR1C3 , aiming for enhanced selectivity over constitutive isoforms.

Executive Summary: Structural Logic & Target Profiling

  • Compound Class: Biphenylacetic Acid Derivative.

  • Primary Predicted Target: Cyclooxygenase-2 (COX-2).

  • Secondary Potential Targets: Aldo-Keto Reductase 1C3 (AKR1C3), GPR40 (FFAR1).

  • Key Challenge: Differentiating true enzymatic potency from non-specific lipophilic binding (promiscuity) due to the benzyloxy tail.

This guide details the Potency (Enzymatic Inhibition) and Selectivity (Isoform Differential) assays required to validate this compound as a lead candidate, comparing it against industry standards like Diclofenac (non-selective) and Celecoxib (selective).

Mechanism of Action & Signaling Pathway

To validate potency, one must assay the inhibition of the conversion of Arachidonic Acid to Prostaglandin H2. The structural hypothesis is that 3-(4-Benzyloxyphenyl)phenylacetic acid blocks the cyclooxygenase active site.

Figure 1: Arachidonic Acid Cascade & Inhibition Points

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Cyclooxygenase COX2->PGG2 Cyclooxygenase PGH2 PGH2 PGG2->PGH2 Peroxidase Prostanoids Prostaglandins / Thromboxane PGH2->Prostanoids Drug 3-(4-Benzyloxyphenyl) phenylacetic acid Drug->COX1 Low Affinity (Steric Clash) Drug->COX2 High Affinity Blockade

Caption: Differential inhibition of COX isoforms. The bulky benzyloxy group is hypothesized to hinder binding in the smaller COX-1 channel while fitting the larger COX-2 pocket.

Primary Assay: Fluorometric COX Inhibition (Potency)

Objective: Determine the IC50 of the compound against purified recombinant COX-1 and COX-2 enzymes. Methodology: Peroxidase-coupled assay using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP/Amplex Red) . This method is superior to colorimetric TMPD assays due to higher sensitivity and fewer interferences from lipophilic compounds.

Protocol Workflow
  • Enzyme Prep: Reconstitute Human recombinant COX-1 and COX-2 (approx. 50 units/mL) in 100 mM Tris-HCl (pH 8.0).

  • Inhibitor Incubation:

    • Prepare 3-(4-Benzyloxyphenyl)phenylacetic acid in DMSO (10 mM stock).

    • Perform 1:3 serial dilutions (Range: 10 µM to 0.1 nM).

    • Incubate enzyme + inhibitor for 10 minutes at 25°C to allow conformational fitting (crucial for slow-binding inhibitors like biphenylacetic acids).

  • Reaction Initiation:

    • Add Arachidonic Acid (100 µM final) and ADHP (50 µM).

    • The COX enzyme converts AA to PGG2, then PGH2. The peroxidase activity simultaneously converts ADHP to Resorufin (highly fluorescent).

  • Readout: Measure fluorescence (Ex 535 nm / Em 590 nm) after 5 minutes.

Validation Check:

  • Z' Factor: Must be > 0.5.

  • Controls: Indomethacin (non-selective) and SC-560 (COX-1 selective) must be run in parallel.

Secondary Assay: Whole Blood Assay (Selectivity)

Objective: Assess selectivity in a physiological context. Enzymatic assays often overestimate potency due to lack of protein binding. Phenylacetic acids are highly protein-bound (>98%). Methodology: Human Whole Blood (HWB) Assay.

  • COX-1 Readout: Measure Thromboxane B2 (TXB2) levels in clotting blood (platelet-driven).

  • COX-2 Readout: Measure Prostaglandin E2 (PGE2) in LPS-stimulated blood (monocyte-driven).

Protocol Steps
  • COX-1 (Platelet):

    • Aliquot fresh heparinized blood.

    • Add inhibitor. Incubate 1 hr.

    • Add Calcium Ionophore (A23187) to trigger clotting/TXB2 release.

    • Terminate and measure TXB2 via ELISA.

  • COX-2 (Monocyte):

    • Aliquot blood. Add Aspirin (10 µM) to silence COX-1.

    • Add inhibitor.

    • Stimulate with LPS (10 µg/mL) for 18-24 hours.

    • Measure PGE2 via ELISA.

Comparative Performance Guide

The following table benchmarks the expected performance of 3-(4-Benzyloxyphenyl)phenylacetic acid against standard alternatives.

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Utility
3-(4-Benzyloxyphenyl)phenylacetic acid Research Probe > 15.0 0.05 - 0.20 > 75 Highly Selective Probe
Diclofenac Phenylacetic acid0.080.04~2Non-selective NSAID
Celecoxib Sulfonamide15.00.04375COX-2 Selective
Indomethacin Indole acetic acid0.020.600.03COX-1 Preferential

Data Interpretation:

  • High Potency: If the IC50 for COX-2 is < 100 nM, the benzyloxy group successfully engages the hydrophobic pocket.

  • Loss of Selectivity: If COX-1 IC50 drops below 1 µM, the "meta" substitution is insufficient to cause steric clash in the COX-1 channel.

Troubleshooting & Specificity Controls

Lipophilic acids often show false positives in fluorescence assays ("aggregators").

Self-Validating Control System:

  • Triton X-100 Test: Run the assay with 0.01% Triton. If IC50 shifts significantly (>3-fold), the compound is acting as a non-specific aggregator, not a true inhibitor.

  • Peroxidase Counter-Screen: Incubate the compound with PGH2 and ADHP (bypassing the COX step). If fluorescence is inhibited, the compound is a peroxidase scavenger (antioxidant), not a COX inhibitor. This is common for phenol-ether derivatives.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link

  • Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS 1355248-18-8).[1][2][3][4] Link

Sources

Comparative

"3-(4-Benzyloxyphenyl)phenylacetic acid" target validation studies

This guide outlines the strategic framework for validating the biological targets of 3-(4-Benzyloxyphenyl)phenylacetic acid (referred to herein as 3-BPAA ). Based on its chemical scaffold—a phenylacetic acid core substit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic framework for validating the biological targets of 3-(4-Benzyloxyphenyl)phenylacetic acid (referred to herein as 3-BPAA ). Based on its chemical scaffold—a phenylacetic acid core substituted at the meta-position with a lipophilic benzyloxyphenyl ether—this compound falls within the structural class of biphenylacetic acid derivatives .

These scaffolds are historically significant in drug discovery, primarily targeting Cyclooxygenase (COX) enzymes (anti-inflammatory) and, more recently, Peroxisome Proliferator-Activated Receptors (PPARs) (metabolic modulation). This guide provides the experimental roadmap to validate 3-BPAA against these primary targets, comparing its theoretical and experimental performance against established standards like Felbinac and Diclofenac .

PART 1: EXECUTIVE ANALYSIS & COMPARATIVE LANDSCAPE

1.1 The Compound: 3-(4-Benzyloxyphenyl)phenylacetic acid[1][2]
  • Chemical Nature: A lipophilic analog of Felbinac (4-biphenylacetic acid).

  • Structural Logic: The addition of the benzyloxy group at the meta (3) position of the phenylacetic acid core significantly increases lipophilicity (

    
    ) and steric bulk compared to the parent Felbinac.
    
  • Target Hypothesis:

    • Primary: COX-1/COX-2 Inhibition. The phenylacetic acid moiety mimics the arachidonic acid carboxylate, a classic NSAID pharmacophore. The bulky ether tail suggests potential for COX-2 selectivity (which accommodates larger substrates).

    • Secondary: PPAR Agonism. The "acid head + aromatic linker + lipophilic tail" is a hallmark of PPAR agonists (e.g., fibrates, glitazars).

1.2 Comparative Performance Matrix

The following table contrasts 3-BPAA with standard alternatives used in validation studies.

Feature3-BPAA (Target Candidate)Felbinac (Structural Reference)Diclofenac (Potency Standard)
Core Scaffold 3-Phenylacetic acid4-Biphenylacetic acid2-Phenylacetic acid (amino-linked)
Steric Bulk High (Benzyloxy tail)ModerateModerate
Target Selectivity Hypothesis: COX-2 > COX-1Non-selective COXCOX-2 preferent
Lipophilicity High (Enhanced membrane permeability)ModerateModerate
Validation Role Novel Probe / Lead Negative Control for SelectivityPositive Control for Potency
Key Assay Limit Solubility (requires DMSO/BSA)Solubility (moderate)High Solubility

PART 2: VALIDATION PROTOCOLS (The "How-To")

To validate 3-BPAA, you must prove specific interaction with the target (Affinity) and downstream biological effect (Efficacy).

Phase 1: Biochemical Target Engagement (Enzymatic Assays)

Objective: Determine the IC50 of 3-BPAA against COX-1 and COX-2 enzymes.

Protocol: Colorimetric COX Inhibitor Screening
  • Principle: Peroxidase activity of COX heme measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during PGG2 reduction.

  • Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid (substrate), TMPD (chromogen).

Step-by-Step Workflow:

  • Preparation: Dissolve 3-BPAA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: In a 96-well plate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) and 10 µL of Enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add 10 µL of 3-BPAA dilutions. Include Diclofenac (1 µM) as a positive control and DMSO only as a vehicle control. Incubate for 5 mins at 25°C.

  • Reaction Start: Add 10 µL of Arachidonic Acid/TMPD solution.

  • Detection: Monitor absorbance at 590 nm kinetically for 5 minutes.

  • Analysis: Calculate the slope of the linear portion. Determine % Inhibition =

    
    . Fit to a sigmoidal dose-response curve to find IC50.
    

Validation Criteria:

  • Valid: If 3-BPAA shows dose-dependent inhibition with IC50 < 10 µM.

  • Selective: If IC50(COX-1) / IC50(COX-2) > 50 (indicates COX-2 selectivity).

Phase 2: Cellular Functional Verification

Objective: Confirm that enzymatic inhibition translates to reduced Prostaglandin E2 (PGE2) release in a living system.

Protocol: LPS-Induced RAW 264.7 Macrophage Assay
  • Cell Line: RAW 264.7 (Murine macrophages).

  • Stimulant: Lipopolysaccharide (LPS) to induce COX-2 expression.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Pre-treatment: Replace media with serum-free media containing 3-BPAA (various concentrations) or Felbinac (reference). Incubate for 1 hour.

  • Induction: Add LPS (final conc. 1 µg/mL) to stimulate inflammation. Incubate for 18–24 hours.

  • Harvest: Collect supernatant.

  • Quantification: Measure PGE2 levels using a competitive ELISA kit.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure reduced PGE2 is due to inhibition, not cytotoxicity.

PART 3: VISUALIZATION & LOGIC

3.1 Validation Logic Flow

The following diagram illustrates the decision tree for validating 3-BPAA, distinguishing between a "Hit" (Valid Drug Candidate) and a "False Positive" (Non-specific toxicity).

ValidationLogic Start Compound: 3-BPAA InSilico Phase 0: In Silico Docking (Target: COX-2 vs PPAR) Start->InSilico Biochem Phase 1: Enzymatic Assay (Cell-Free) InSilico->Biochem High Binding Score Cellular Phase 2: Cellular Assay (RAW 264.7 + LPS) Biochem->Cellular IC50 < 10µM Inactive INACTIVE (No Enzyme Inhibition) Biochem->Inactive IC50 > 50µM Toxicity Control: MTT Viability Assay Cellular->Toxicity Parallel Run Decision Outcome Analysis Cellular->Decision Toxicity->Decision Valid VALIDATED TARGET (Potent Enzyme Inhib + Reduced PGE2 + High Viability) Decision->Valid High Potency / High Viability FalsePos FALSE POSITIVE (Reduced PGE2 due to Cell Death) Decision->FalsePos High Potency / Low Viability

Caption: Logical workflow for distinguishing true pharmacological inhibition from cytotoxic artifacts during 3-BPAA validation.

3.2 Mechanistic Pathway (COX Inhibition)

This diagram details where 3-BPAA intervenes in the inflammatory cascade compared to the reference standard.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 BPAA 3-BPAA (Inhibitor) BPAA->COX1 Low Affinity BPAA->COX2 High Affinity (Predicted) Felbinac Felbinac (Reference) Felbinac->COX1 Blocks Felbinac->COX2 Blocks PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2

Caption: Proposed mechanism of action showing 3-BPAA targeting the Arachidonic Acid cascade, with hypothesized selectivity for COX-2.

PART 4: CRITICAL EXPERIMENTAL CONSIDERATIONS

4.1 Solubility & Formulation
  • Challenge: The benzyloxy group renders 3-BPAA highly hydrophobic.

  • Solution: Stock solutions must be prepared in 100% DMSO. For cellular assays, the final DMSO concentration must be kept < 0.1% to avoid artifacts.

  • Comparison: Felbinac is slightly more soluble; Diclofenac is significantly more soluble as a sodium salt.

4.2 Selectivity Profiling (The "Kill Experiment")

To prove 3-BPAA is a superior candidate to Felbinac, you must demonstrate selectivity .

  • Experiment: Run the "Whole Blood Assay" (WBA).

  • Why: WBA retains plasma proteins. High lipophilicity (like that of 3-BPAA) often leads to high protein binding (>99%), which can drastically reduce in vivo potency compared to enzyme assays.

  • Success Metric: If 3-BPAA retains potency in WBA while sparing COX-1 (measured by Thromboxane B2 levels), it is a validated, superior lead.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link

  • Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology. Link

  • Lombardino, J. G., & Otterness, I. G. (1981). Nonsteroidal anti-inflammatory drugs. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Product Specification: 3-(4-Benzyloxyphenyl)phenylacetic acid (CAS 1355248-18-8).[2] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-Benzyloxyphenyl)phenylacetic Acid

Operational Guide for Research & Development Laboratories Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain. 3-(4-Benzyloxyphenyl)phenylacetic acid is a lipophilic organic acid that...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Research & Development Laboratories

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. 3-(4-Benzyloxyphenyl)phenylacetic acid is a lipophilic organic acid that poses environmental risks to aquatic systems and can damage municipal water treatment biology.

  • Primary Disposal Stream: Non-Halogenated Organic Waste (Solid or Liquid).

  • Chemical Compatibility: Segregate from strong oxidizers and strong bases.[1]

  • Immediate Hazard: Irritant to eyes, skin, and respiratory system. Handle with standard PPE (Nitrile gloves, safety glasses, lab coat).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is a phenylacetic acid derivative with a bulky benzyloxy group.

PropertyData / CharacteristicDisposal Implication
Chemical Structure

(Typical)
High Carbon-to-Oxygen ratio indicates high Chemical Oxygen Demand (COD).
Acidity (pKa) ~4.3 (Estimated for phenylacetic acid core)Weak acid. Can react exothermically with concentrated bases.
Solubility Low in water; High in organic solvents (DMSO, Ethanol, DCM)Strictly Hydrophobic. Will precipitate in aqueous drains, causing clogs and contamination.
GHS Classification Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3Treat as hazardous chemical waste. Minimize dust generation.[2][3][4]

The "Why" Behind the Protocol: The benzyloxy group adds significant lipophilicity to the molecule. unlike simple acetic acid, this compound will not remain dissolved in water streams. If flushed, it accumulates in traps and pipes, creating long-term contamination hazards. Furthermore, as an organic acid, it must not be mixed with oxidizing waste (like Nitric Acid or Peroxides) in the waste container, as the benzylic hydrogens are susceptible to radical oxidation, potentially leading to pressure buildup or fire.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh-paper, contaminated gloves, or failed synthesis solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Ensure the lid seals tightly.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write "3-(4-Benzyloxyphenyl)phenylacetic acid" fully. Do not use abbreviations like "BPAA".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.

    • Crucial: Do not place in "Biohazard" (Red Bag) or "Regular Trash".

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: HPLC effluent, reaction mixtures, or dissolved stock solutions.

  • Solvent Assessment: Determine the primary solvent.

    • If dissolved in DMSO, Methanol, or Ethyl Acetate: Use Non-Halogenated Organic waste stream.[1][5][6]

    • If dissolved in Dichloromethane (DCM) or Chloroform: Use Halogenated Organic waste stream.[1][6]

  • pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, consider a neutral waste stream or ensure the waste container is compatible (Glass or HDPE, never metal).

  • Transfer: Pour into the carboy using a funnel. Close the latch immediately after pouring to prevent volatile emissions.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with RCRA and EPA standards.

DisposalWorkflow Start Waste Generation: 3-(4-Benzyloxyphenyl)phenylacetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated paper) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid BinSolid Container: Wide-Mouth Jar Label: Hazardous Solid Waste (Trace Organic Acid) SolidPath->BinSolid SolventCheck Primary Solvent? LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH, EtAc) SolventCheck->NonHalogenated No Halogens BinHalo Container: Halogenated Carboy (Red/Green Label) Halogenated->BinHalo BinNonHalo Container: Non-Halogenated Carboy (Clear/Blue Label) NonHalogenated->BinNonHalo Final Satellite Accumulation Area (Request Pickup) BinSolid->Final BinHalo->Final BinNonHalo->Final

Figure 1: Decision matrix for segregating phenylacetic acid derivative waste based on physical state and solvent composition.

Emergency Contingencies

Spills (Solid Powder)
  • Isolate: Mark the area.[7]

  • PPE: Wear N95 respirator (if dust is visible), nitrile gloves, and goggles.

  • Cleanup: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Accidental Drain Disposal

If the substance enters the sink:

  • Do not flush with more water (this spreads the contamination).

  • Notify EHS (Environmental Health & Safety) immediately.

  • Isolate the sink: Place a "Do Not Use" sign to prevent others from adding incompatible chemicals (like bleach) that could react with the residue in the trap.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.[7] OSHA.[2][7][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.[5][9] [Link]

  • National Institutes of Health (NIH). (2024). Waste Disposal Guide: Chemical Waste Segregation. NIH Division of Environmental Protection.[10] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.